4-(3-Nitrophenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKECFAGKGYRYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361387 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-22-6 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-NITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)morpholine, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly in the context of cancer research.
Core Compound Information
CAS Number: 116922-22-6
Molecular Formula: C₁₀H₁₂N₂O₃
Synonyms: 4-Morpholinyl-3-nitrobenzene
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 208.22 g/mol | [1][2][3] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Spectroscopic Data | Details |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Data available |
| IR Spectrum | Data available |
Synthesis of this compound
The synthesis of this compound and its analogs is frequently achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halo-substituted nitrobenzene with morpholine in the presence of a base.
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reactants: 1-fluoro-3-nitrobenzene and morpholine are used as the primary reactants. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrofluoric acid byproduct.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used.
-
Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours to ensure the completion of the reaction.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a yellow solid.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. HPLC is used to determine the final purity.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[4][5] Derivatives of this compound have shown significant potential, particularly as anticancer agents.[1][6]
Role as a PI3K/Akt/mTOR Pathway Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][7] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for cancer therapy.[1][2]
Several studies have highlighted that compounds containing a morpholine ring are effective inhibitors of the PI3K/Akt/mTOR pathway.[1][2] The oxygen atom in the morpholine ring can form a critical hydrogen bond within the kinase domain of PI3K and mTOR, contributing to the inhibitory activity.[1] this compound provides a scaffold for the development of such inhibitors. By modifying the nitrophenyl group and other positions, medicinal chemists can synthesize libraries of compounds to optimize potency and selectivity against different isoforms of PI3K.
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by morpholine-containing compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a versatile and valuable intermediate in the field of drug discovery and development. Its straightforward synthesis and the biological significance of the morpholine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated potential for its derivatives to act as inhibitors of the PI3K/Akt/mTOR signaling pathway underscores its importance in the ongoing search for more effective cancer therapies. This guide provides foundational knowledge for researchers and scientists working with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 4-(3-Nitrophenyl)morpholine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound. Its structure consists of a morpholine ring attached to a benzene ring at the nitrogen atom, with a nitro group substituted at the meta-position (position 3) of the phenyl group.
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; O1 [label="O", pos="0,-2.8!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="1.2,-0.7!"]; C5 [label="C", pos="0,1.5!"]; C6 [label="C", pos="-1.2,2.2!"]; C7 [label="C", pos="-1.2,3.6!"]; C8 [label="C", pos="0,4.3!"]; C9 [label="C", pos="1.2,3.6!"]; C10 [label="C", pos="1.2,2.2!"]; N2 [label="N", pos="-2.5,4.3!"]; O2 [label="O", pos="-3.5,3.6!"]; O3 [label="O", pos="-2.5,5.5!"]; H1 [label="H", pos="-2.1,-0.2!"]; H2 [label="H", pos="-0.3,-0.2!"]; H3 [label="H", pos="-2.1,-2.6!"]; H4 [label="H", pos="-0.3,-2.6!"]; H5 [label="H", pos="2.1,-2.6!"]; H6 [label="H", pos="0.3,-2.6!"]; H7 [label="H", pos="2.1,-0.2!"]; H8 [label="H", pos="0.3,-0.2!"]; H9 [label="H", pos="-2.1,1.7!"]; H10 [label="H", pos="-0.3,5.2!"]; H11 [label="H", pos="2.1,4.1!"]; H12 [label="H", pos="2.1,1.7!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C7 -- N2; N2 -- O2 [style=double]; N2 -- O3; C1 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C4 -- H7; C4 -- H8; C6 -- H9; C8 -- H10; C9 -- H11; C10 -- H12;
// Aromatic ring edge [style=dashed]; C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- C5;
} Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Morpholinyl-3-nitrobenzene | [1] |
| CAS Number | 116922-22-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. The most common methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This is a widely used method for the synthesis of aryl amines. The reaction involves the displacement of a halide (typically fluorine or chlorine) from an activated nitroaromatic ring by an amine nucleophile (morpholine). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. However, the meta-position is also susceptible to substitution, albeit potentially requiring more forcing conditions.
Experimental Protocol (Proposed):
This protocol is adapted from procedures for the synthesis of related nitrophenylmorpholine compounds.[2]
-
Reaction Setup: To a solution of 1-chloro-3-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is known for its high functional group tolerance and broad substrate scope.
Experimental Protocol (Proposed):
This is a general procedure that may require optimization for this specific substrate.
-
Reaction Setup: In an oven-dried Schlenk tube, combine 1-bromo-3-nitrobenzene (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), a suitable phosphine ligand like Xantphos (1-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add morpholine (1.2 equivalents) and a dry, degassed solvent such as toluene or dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with stirring until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Characterization Data
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | Source(s) |
| ¹H NMR | A proton NMR spectrum is available and can be used for structural confirmation.[3] | [3] |
| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | N/A |
| IR Spectroscopy | Characteristic peaks for N-O stretching (nitro group), C-N stretching, and C-O-C stretching (morpholine ring) are expected. | N/A |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight (208.22) should be observed. | N/A |
Biological and Research Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its applications are found in several areas of chemical research:
-
Pharmaceutical Development: It is a building block for the synthesis of various pharmaceutical compounds, with potential applications in targeting neurological disorders.[1]
-
Agrochemicals: The nitrophenylmorpholine scaffold is utilized in the development of new pesticides and herbicides.[1]
-
Material Science: It can be incorporated into polymers to enhance properties such as thermal stability.[1]
-
Biochemical Research: This compound and its derivatives can be used in studies related to enzyme inhibition.[1]
There are no specific signaling pathways that have been elucidated for this compound itself. However, the broader class of morpholine-containing compounds is known to exhibit a wide range of biological activities, and this molecule provides a scaffold for the synthesis of new bioactive agents.
Conclusion
This technical guide has outlined the chemical structure, properties, and synthetic approaches for this compound. The provided experimental protocols, based on established methodologies for related compounds, offer a starting point for its laboratory preparation. The characterization data and summary of its applications underscore its importance as a versatile intermediate in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Solubility of 4-(3-Nitrophenyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] While specific quantitative solubility data is sparse in publicly available literature, this document outlines the theoretical principles governing its solubility, presents available qualitative data, and details a robust experimental protocol for its quantitative determination.
Introduction to this compound
This compound is a versatile chemical compound featuring a morpholine ring substituted with a nitrophenyl group. This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures used in medicinal chemistry and material science.[1] Its role as an intermediate in the development of pharmaceuticals, including those targeting neurological disorders and anti-cancer agents, underscores the importance of understanding its physicochemical properties, such as solubility.[1] The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.
Principles of Organic Compound Solubility
The solubility of a molecular solute in a molecular solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are likely to be soluble in one another. Key factors include:
-
Polarity: Polar solvents (e.g., water, methanol, DMSO) tend to dissolve polar solutes, while non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes. The polarity of this compound, with its polar nitro group and morpholine ring containing both ether and amine functionalities, suggests it will have varied solubility across a range of organic solvents.
-
Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. The oxygen and nitrogen atoms in the morpholine ring and the oxygen atoms in the nitro group of the target compound can act as hydrogen bond acceptors.
-
Molecular Size: Generally, as the molecular weight of a compound in a homologous series increases, its solubility in water decreases.[3]
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
Caption: Logical diagram of the "like dissolves like" solubility principle.
Solubility Profile of this compound
Table 1: Qualitative and Predicted Solubility of this compound
| Solvent | Polarity | Expected Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | A common solvent for organic compounds in biological screening. |
| Dimethylformamide (DMF) | Aprotic Polar | Soluble | Often used in organic synthesis. |
| Methanol | Protic Polar | Slightly Soluble | Solubility may increase with temperature. |
| Ethanol | Protic Polar | Slightly Soluble | Similar to methanol, used in recrystallization.[4] |
| Acetone | Aprotic Polar | Slightly Soluble | Good solvent for a range of polarities. |
| Chloroform | Weakly Polar | Slightly Soluble | Often used for compounds of intermediate polarity. |
| Hexane | Non-Polar | Insoluble | "Like dissolves like" principle predicts poor solubility. |
| Water | Protic Polar | Insoluble | The non-polar phenyl ring likely limits aqueous solubility. |
Note: This table is based on general chemical principles and qualitative data for structurally similar compounds.[5][6][7] Quantitative determination requires experimental validation as described in Section 4.
Experimental Protocol for Quantitative Solubility Determination
To accurately determine the solubility of this compound, the equilibrium shake-flask method is recommended. This procedure involves saturating a solvent with the compound and then quantifying the dissolved concentration.
Caption: Experimental workflow for determining equilibrium solubility.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (or a solvent in which it is freely soluble, like DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials (e.g., 10 mg per 1 mL of solvent). An excess is crucial to ensure saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantification (Using HPLC as an example):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compound (e.g., ~375 nm for similar nitrophenyl compounds).[7]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Dilute the saturated supernatant samples with the mobile phase to bring their concentration within the linear range of the standard curve.
-
Inject the diluted samples and record their peak areas.
-
-
Calculation:
-
Use the linear regression equation from the standard curve to calculate the concentration of the diluted samples.
-
Multiply the result by the dilution factor to determine the final solubility in the solvent (e.g., in mg/mL or mol/L).
-
-
Summary and Conclusion
Understanding the solubility of this compound is essential for its effective use in research and drug development. While specific quantitative data remains to be broadly published, its molecular structure suggests solubility in polar aprotic solvents like DMSO and DMF, with lesser solubility in polar protic solvents and insolubility in non-polar media. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine precise solubility values, enabling optimized reaction conditions, formulation development, and further investigation into its potential as a pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]
- 6. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
Spectroscopic Analysis of 4-(3-Nitrophenyl)morpholine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Nitrophenyl)morpholine, a significant intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While specific experimental spectra for this compound are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on the analysis of its functional groups and data from closely related compounds.
Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| CAS Number | 116922-22-6 | [1] |
| Appearance | Yellow Solid | [1] |
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of the morpholine and 3-nitrophenyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | m | 2H | Ar-H |
| ~7.5-7.7 | t | 1H | Ar-H |
| ~7.2-7.4 | d | 1H | Ar-H |
| ~3.8-4.0 | t | 4H | -CH₂-O- |
| ~3.2-3.4 | t | 4H | -CH₂-N- |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C (C-NO₂) |
| ~148 | Ar-C (C-N) |
| ~130 | Ar-CH |
| ~122 | Ar-CH |
| ~116 | Ar-CH |
| ~110 | Ar-CH |
| ~66 | -CH₂-O- |
| ~48 | -CH₂-N- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1520 | Strong | Asymmetric N-O Stretch (NO₂) |
| ~1350 | Strong | Symmetric N-O Stretch (NO₂) |
| ~1230 | Strong | C-N Stretch (Aryl-N) |
| ~1115 | Strong | C-O-C Stretch (Ether) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 178 | [M - NO]⁺ |
| 162 | [M - NO₂]⁺ |
| 150 | [M - C₂H₄O]⁺ |
| 120 | [C₆H₄NO₂]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols applicable to the analysis of this compound.
NMR Spectroscopy
A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample could be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or acetonitrile would be introduced into the instrument. The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow from chemical synthesis to spectroscopic analysis and final reporting.
References
4-(3-Nitrophenyl)morpholine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. When functionalized with a nitrophenyl group, it offers a versatile building block for creating diverse libraries of compounds with a wide range of biological activities. This technical guide focuses on the applications of 4-(3-nitrophenyl)morpholine as a core structural motif in the design and synthesis of novel therapeutic agents, with a particular emphasis on its role in the development of kinase inhibitors.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties make it a suitable starting material for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Appearance | Yellow Solid |
| Purity | ≥ 99% (HPLC) |
| CAS Number | 116922-22-6 |
Synthesis and Derivatization
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which then acts as a key functional group for further derivatization, often through amide bond formation or by serving as a nucleophile in substitution reactions. This versatility allows for the exploration of a broad chemical space in the search for new drug candidates.
One of the most prominent applications of the analogous 4-(4-nitrophenyl)morpholine is as a key intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. While detailed protocols for a wide range of this compound derivatives are not extensively available in the public domain, the synthetic strategies employed for the para-isomer can be adapted. A general and crucial step in many synthetic routes is the reduction of the nitro group to an amine.
Experimental Workflow for the Synthesis of 4-(3-Aminophenyl)morpholine
The following diagram illustrates a typical workflow for the reduction of this compound to 4-(3-aminophenyl)morpholine, a critical step for introducing further diversity.
Figure 1. General workflow for the reduction of this compound.
Application in Kinase Inhibition: The PI3K/Akt/mTOR Pathway
The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[1] The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] Consequently, it is a major target for cancer drug discovery.
While specific data for this compound derivatives targeting this pathway are limited, the general importance of the morpholine scaffold in PI3K inhibitors suggests that derivatives of 4-(3-aminophenyl)morpholine would be promising candidates for inhibition of this pathway.[3]
The PI3K/Akt/mTOR Signaling Pathway
The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer progression.
Figure 2. A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Biological Activity of Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one][4] | HCT-116 (Colon Cancer) | 1.71 |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one][4] | HT-29 (Colon Cancer) | 7.76 |
The data indicates that the 3-nitrophenyl group can be a valuable component of molecules designed to have selective cytotoxicity against cancer cells.
Experimental Protocols
The following are representative, detailed experimental protocols for key transformations involving the analogous 4-(4-nitrophenyl)morpholine scaffold. These can serve as a starting point for the development of synthetic routes for this compound derivatives.
It is important to note that reaction conditions may require optimization for the 3-nitro isomer.
Synthesis of 4-(4-Nitrophenyl)morpholine[5]
-
Materials: p-Chloronitrobenzene, morpholine, sodium carbonate.
-
Procedure:
-
A mixture of p-chloronitrobenzene (0.2 mol), morpholine (1 mol), and sodium carbonate (0.12 mol) is heated to 100°C in a reaction flask.
-
The reaction is monitored by HPLC and allowed to proceed for 5 hours.
-
After completion, the mixture is concentrated under reduced pressure to yield a yellow solid.
-
Water (200 mL) is added, and the mixture is stirred for 20 minutes.
-
The solid is collected by filtration, washed with water, and dried to afford 4-(4-nitrophenyl)morpholine.
-
-
Yield: 98.5%
Synthesis of 4-(4-Nitrophenyl)morpholin-3-one[6]
-
Materials: 4-(4-Nitrophenyl)morpholine, aqueous acetic acid, palladium on carbon (Pd/C).
-
Procedure:
-
4-(4-Nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid.
-
Palladium on carbon catalyst is added to the solution.
-
The mixture is hydrogenated under hydrogen overpressure (1-5 bar) at a temperature between 15-70°C (optimally 20-30°C).
-
Upon completion of the reaction, the catalyst is filtered off.
-
The solvent is changed to 2-propanol by distillation, from which the product crystallizes.
-
Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one[6]
-
Materials: 4-(4-Nitrophenyl)morpholin-3-one, palladium on carbon (Pd/C), tetrahydrofuran.
-
Procedure:
-
4-(4-Nitrophenyl)morpholin-3-one is dissolved in tetrahydrofuran.
-
Palladium on carbon catalyst is added.
-
The mixture is reduced at 70°C.
-
The reaction progress is monitored until completion.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(4-aminophenyl)morpholin-3-one.
-
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its chemical tractability, particularly the facile reduction of the nitro group to an amine, provides a gateway to a vast array of derivatives. While specific and extensive biological data for derivatives of the 3-nitro isomer are currently limited in publicly accessible literature, the well-established role of the morpholine scaffold in kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, strongly suggests that this is a fruitful area for further investigation. The development of novel anticancer agents and other therapeutics could be significantly advanced by the systematic exploration of the chemical space around the 4-(3-aminophenyl)morpholine core. Researchers are encouraged to adapt existing synthetic protocols and to undertake comprehensive biological evaluations to unlock the full potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 4-(3-Nitrophenyl)morpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding and potential biological activities of 4-(3-nitrophenyl)morpholine derivatives. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of a 3-nitrophenyl group introduces a key functionality, as nitroaromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities, often through bioreduction to reactive intermediates. This guide summarizes the available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action through signaling pathway diagrams.
Synthesis of this compound Derivatives
The synthesis of the core this compound structure is a key first step. A common method for the synthesis of N-aryl morpholines is the nucleophilic aromatic substitution of an activated halo- or nitro-benzene with morpholine. For instance, 4-(4-nitrophenyl)thiomorpholine has been synthesized by the reaction of 4-fluoronitrobenzene and thiomorpholine in acetonitrile in the presence of a base. A similar approach can be utilized for the synthesis of this compound.
Further derivatization can be achieved through various organic reactions to introduce diverse functional groups, leading to a library of compounds for biological screening. One example involves the synthesis of more complex structures, such as 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, a key intermediate for the synthesis of Apixaban, which involves multi-step reactions including the use of morpholine as a reactant.
Potential Biological Activities
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components. The morpholine moiety itself is also found in several antimicrobial drugs.
One study has reported the synthesis and in
4-(3-Nitrophenyl)morpholine: A Core Scaffold for the Development of Novel Anticancer Agents Targeting the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the significance of 4-(3-nitrophenyl)morpholine as a pivotal intermediate in the synthesis of novel anticancer agents, with a particular focus on inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this critical cellular pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides an in-depth overview of the synthetic methodologies for creating this compound derivatives, quantitative data on their biological activity, detailed experimental protocols for their evaluation, and a discussion of the structure-activity relationships that govern their potency and selectivity.
Introduction: The PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] In many malignancies, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.[2][4] The morpholine moiety is a recognized pharmacophore in the design of kinase inhibitors, and its incorporation into small molecules targeting the PI3K/Akt/mTOR pathway has yielded numerous potent and selective inhibitors.[5] The this compound scaffold serves as a versatile starting point for the development of such inhibitors, with the nitro group's position on the phenyl ring influencing the molecule's electronic properties and binding interactions with the target kinase.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent conversion to various anticancer agents typically involves a multi-step process. The initial formation of the 4-aryl-morpholine core is often achieved through a nucleophilic aromatic substitution reaction. The nitro group can then be reduced to an amine, which serves as a handle for further chemical modifications to generate a library of diverse compounds.
General Synthetic Workflow
The general strategy for synthesizing anticancer agents from this compound is outlined below. This workflow allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Biological Activity of this compound Derivatives
While specific quantitative data for a broad range of this compound derivatives as anticancer agents is limited in publicly available literature, studies on structurally related compounds, such as nitrophenyl derivatives and other morpholine-containing kinase inhibitors, provide valuable insights into their potential efficacy. The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Representative Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazolines (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [6] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [6] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [6] | |
| Morpholine-substituted quinazolines (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [6] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [6] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] | |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | A2780 (Ovarian) | Data not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 4-(nitrophenyl)morpholine derivative and for key biological assays used to evaluate the anticancer properties of these compounds.
Synthesis of 4-(4-Nitrophenyl)morpholine
This protocol is adapted from a literature procedure for the synthesis of a 4-nitrophenyl analog and serves as a representative example.[8]
Materials:
-
1-Fluoro-4-nitrobenzene
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF, add morpholine (1.2 equivalents) and K2CO3 (2 equivalents).
-
Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(4-nitrophenyl)morpholine.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Note: The synthesis of the 3-nitro isomer would follow a similar procedure using 1-fluoro-3-nitrobenzene as the starting material.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
PI3K Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against PI3K. Specific assay formats (e.g., radioactive, fluorescence-based) and conditions may vary depending on the commercial kit or specific PI3K isoform being tested.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα, β, γ, or δ)
-
Substrate (e.g., phosphatidylinositol)
-
ATP (radiolabeled or modified for detection)
-
Assay buffer
-
Test compounds
-
Detection reagents (specific to the assay format)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a reaction plate, add the PI3K enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of product formed using the appropriate detection method.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
Signaling Pathways and Structure-Activity Relationships
The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. The morpholine oxygen is believed to form a key hydrogen bond in the ATP-binding pocket of PI3K.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-(3-nitrophenyl)morpholine. The document details key transformations, including reduction, and discusses the potential for nucleophilic and electrophilic aromatic substitution. Experimental protocols, quantitative data, and visual diagrams are provided to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Reactivity: Reduction of the Nitro Group
The most significant and widely utilized reaction of the nitro group in this compound is its reduction to an amino group, yielding 4-(3-aminophenyl)morpholine. This transformation is a cornerstone in the synthesis of various biologically active molecules, as the resulting aniline is a versatile intermediate for further functionalization, such as amide bond formation.
Two primary methods for the reduction of aromatic nitro groups are catalytic hydrogenation and metal-mediated reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Table 1: Representative Data for Catalytic Hydrogenation of Related Nitroarenes
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 4-(4-Nitrophenyl)-3-morpholinone | Pd/C | Ethanol | 60 | 4 | 3 | 97.8[1] |
| 2-Nitroaniline | Pd/C | Ethanol | Room Temp. | 1 | - | High |
| 3-Nitroaniline | Pd/C | Ethanol | Room Temp. | 1 | - | High |
Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5-10 mol% of Palladium on carbon (Pd/C) in a solvent such as ethanol or ethyl acetate.
-
Reaction Setup: Dissolve this compound in the same solvent and add it to the reaction vessel.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)morpholine, which can be further purified by recrystallization or column chromatography.
Caption: Comparison of resonance stabilization in meta vs. ortho/para nitro-substituted rings.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the phenyl ring of this compound is influenced by two competing substituents: the deactivating, meta-directing nitro group and the activating, ortho-, para-directing morpholino group.
-
Nitro Group (-NO₂): A strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself (C5).
-
Morpholino Group: An activating group due to the electron-donating resonance effect of the nitrogen lone pair. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions relative to the point of attachment.
The interplay of these opposing effects makes predicting the outcome of EAS challenging. The strong deactivation by the nitro group will generally make the ring less reactive towards electrophiles, often requiring harsh reaction conditions. The most likely positions for substitution would be those activated by the morpholino group and least deactivated by the nitro group, namely C2, C4, and C6. Steric hindrance from the morpholine ring might disfavor substitution at C2.
Diagram 3: Directing Effects in Electrophilic Aromatic Substitution
Caption: Competing directing effects of the morpholino and nitro groups.
Relevance in Drug Development: A Hypothetical Signaling Pathway
Morpholine-containing compounds are of significant interest in drug discovery. For instance, derivatives bearing a morpholine moiety have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. [2][3][4]The reduction of this compound to 4-(3-aminophenyl)morpholine provides a key intermediate that can be further elaborated to synthesize potential inhibitors targeting this pathway.
Diagram 4: Hypothetical Role in PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: A potential mechanism of action for a drug derived from 4-(3-aminophenyl)morpholine.
Conclusion
The reactivity of the nitro group in this compound is dominated by its facile reduction to the corresponding aniline, a crucial transformation for the synthesis of pharmaceutically relevant compounds. While the nitro group strongly influences the electronic properties of the aromatic ring, its meta position renders the molecule less susceptible to nucleophilic aromatic substitution. Electrophilic aromatic substitution is also challenging due to the deactivating nature of the nitro group, although substitution directed by the activating morpholino group is theoretically possible under forcing conditions. The versatile chemistry of the resulting 4-(3-aminophenyl)morpholine makes it a valuable building block for the development of targeted therapeutics, such as potential inhibitors of key signaling pathways in cancer.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron-Withdrawing Effects on the Morpholine Ring in 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural, spectroscopic, and electronic properties of 4-(3-nitrophenyl)morpholine. The introduction of a powerful electron-withdrawing nitro group at the meta-position of the N-phenyl substituent significantly influences the characteristics of the morpholine ring, impacting its reactivity and potential as a pharmacophore. This document synthesizes available data, proposes experimental methodologies, and leverages computational insights to offer a comprehensive understanding of this compound.
While direct, comprehensive experimental data for this compound is limited in publicly accessible literature, this guide utilizes data from its close structural analogue, 4-(4-nitrophenyl)morpholine, and other related derivatives to provide a robust comparative analysis. This approach allows for a thorough exploration of the electronic effects pertinent to the title compound.
Synthesis of this compound
The most common and efficient method for the synthesis of N-aryl morpholines is through nucleophilic aromatic substitution (SNAr). This involves the reaction of morpholine with an activated aryl halide. For the synthesis of this compound, 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene serves as a suitable electrophile. The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack by the secondary amine of morpholine.
Proposed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4-(4-nitrophenyl)thiomorpholine.[1]
Materials:
-
Morpholine
-
1-Fluoro-3-nitrobenzene
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Acetonitrile (or DMF, DMSO)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add morpholine (1.0 equivalent) and a suitable solvent such as acetonitrile.
-
Add a base, such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents), to the solution.
-
Add 1-fluoro-3-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salt) is present, filter the mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.
Figure 1: General workflow for the synthesis of this compound.
Structural and Spectroscopic Analysis
The electron-withdrawing nature of the 3-nitrophenyl group significantly influences the electronic environment of the morpholine ring, which is observable through various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The powerful deshielding effect of the nitro group alters the chemical shifts of the protons and carbons on both the phenyl and morpholine rings.
-
1H NMR: The protons on the morpholine ring typically appear as two multiplets. Protons on the carbons adjacent to the oxygen (H2/H6) are deshielded and appear downfield compared to the protons adjacent to the nitrogen (H3/H5). The N-phenyl substitution further deshields the H3/H5 protons. The meta-nitro group will strongly deshield the aromatic protons, particularly H2', H4', and H6' of the phenyl ring. The morpholine protons are expected in the δ 3.0-4.0 ppm range.
-
13C NMR: The carbons of the morpholine ring (C2/C6 and C3/C5) are also affected. The C3/C5 carbons adjacent to the nitrogen atom experience a downfield shift due to the electron-withdrawing effect of the N-aryl group. The nitro group causes a significant downfield shift for the carbon it is attached to (C3') and influences the shifts of the other aromatic carbons.
Table 1: Predicted and Comparative NMR Data
| Compound | Nucleus | Morpholine Ring Chemical Shifts (δ, ppm) | Aromatic Ring Chemical Shifts (δ, ppm) |
|---|---|---|---|
| This compound | 1H | ~3.3 (t, 4H, -NCH2-), ~3.9 (t, 4H, -OCH2-) | ~7.5-8.2 (m, 4H) |
| 13C | ~50 (-NCH2-), ~67 (-OCH2-) | ~115-150 | |
| 4-(2-Fluoro-4-nitrophenyl)morpholine [2] | 1H | 3.31 (m, 4H, -NCH2-), 3.90 (t, 4H, -OCH2-) | 6.94 (t), 7.94 (dd), 8.03 (ddd) |
| | 13C | 50.0 (-NCH2-), 66.7 (-OCH2-) | 112.7, 117.0, 121.1, 145.6, 153.3 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For this compound, the following characteristic absorption bands are expected:
-
N-O Stretching: Strong, asymmetric and symmetric stretches for the nitro group, typically found around 1530-1500 cm-1 and 1350-1330 cm-1.
-
C-N Stretching: Aromatic C-N stretch is expected around 1340-1250 cm-1. The aliphatic C-N stretch of the morpholine ring will be in the 1250-1020 cm-1 range.
-
C-O-C Stretching: A strong band corresponding to the ether linkage in the morpholine ring, typically around 1120-1085 cm-1.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm-1, while aliphatic C-H stretches for the morpholine ring appear just below 3000 cm-1.
Crystallographic Analysis
In this compound, the nitro group exerts its electron-withdrawing effect primarily through induction (-I effect) due to its meta position, with a lesser resonance (-M effect) contribution compared to the para-isomer. This reduces the electron density on the phenyl ring and, by extension, on the nitrogen atom of the morpholine ring. This reduction in electron density at the nitrogen atom makes its lone pair less available for donation, thereby decreasing its basicity.
Table 2: Crystallographic Data for 4-(4-Nitrophenyl)morpholine [3]
| Parameter | Value |
|---|---|
| Chemical Formula | C10H12N2O3 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5445 (6) |
| b (Å) | 8.3832 (3) |
| c (Å) | 16.2341 (6) |
| V (Å3) | 1979.42 (13) |
| Z | 8 |
Figure 2: Electron-withdrawing effects of the 3-nitro group on the morpholine moiety.
Computational Analysis and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify the electronic effects within a molecule.
Methodology for Computational Analysis
A typical computational study would involve the following workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a functional like B3LYP with a suitable basis set (e.g., 6-311G).
-
Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface.
-
Property Calculation: Analysis of electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.
Figure 3: Workflow for computational analysis of molecular electronic properties.
Expected Electronic Properties
-
Molecular Electrostatic Potential (MEP): The MEP map would visualize the charge distribution. A large, negative potential (red/yellow) is expected around the oxygen atoms of the nitro group, indicating the most electron-rich and nucleophilic region. The morpholine oxygen would also show a negative potential. Positive potential (blue) would be concentrated on the aromatic protons and parts of the morpholine ring, indicating susceptibility to nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is likely to be localized on the morpholine and phenyl rings, while the LUMO is expected to be predominantly on the nitrophenyl moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor.
Significance in Drug Development
The morpholine ring is a "privileged" scaffold in medicinal chemistry, known for improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates. The 3-nitrophenyl group serves as a versatile chemical handle.
-
Intermediate for Synthesis: this compound is a valuable building block. The nitro group can be readily reduced to an amine (-NH2), which can then be functionalized to generate a diverse library of compounds for screening. This amino intermediate is crucial for forming amides, sulfonamides, and other functionalities common in bioactive molecules.
-
Modulation of Activity: The strong electron-withdrawing properties can be essential for binding to biological targets. The electronic and steric profile of the 3-nitrophenyl group can be critical for fitting into a specific receptor pocket or active site of an enzyme. While no specific signaling pathways have been definitively linked to this compound itself, its derivatives are explored in various therapeutic areas, including oncology and neuroscience.[5]
Conclusion
The 3-nitrophenyl substituent exerts a profound electron-withdrawing effect on the morpholine ring in this compound. This influence is manifested in its spectroscopic characteristics, with deshielded signals in NMR and distinct vibrational bands in IR. Structurally, it reduces the basicity of the morpholine nitrogen. Computationally, this is visualized by a polarized MEP map and a lowered LUMO energy. These features make this compound a highly valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, providing a robust scaffold for further chemical exploration in drug discovery.
References
Navigating the Structural Landscape of 4-(3-Nitrophenyl)morpholine: A Technical Guide to its Stereochemistry and Conformation
For Immediate Release
This technical guide offers an in-depth exploration of the stereochemistry and conformational properties of 4-(3-Nitrophenyl)morpholine, a significant morpholine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview based on available spectroscopic data and comparative analysis with structurally related compounds.
While extensive experimental data on the crystal structure of this compound is not publicly available, this guide synthesizes information from analogous structures, particularly the well-characterized 4-(4-Nitrophenyl)morpholine, to build a robust model of its conformational behavior. Spectroscopic data, where available, is presented to support the theoretical framework.
Introduction to the Stereochemistry of N-Aryl Morpholines
The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, typically adopts a chair conformation to minimize steric strain. This chair form is conformationally mobile, undergoing ring inversion. When substituted at the nitrogen atom with a phenyl group, as in N-phenylmorpholine, the chair conformation is maintained. The orientation of the phenyl group, whether axial or equatorial, and its rotational angle relative to the morpholine ring, are key determinants of the molecule's overall shape and properties.
For N-aryl morpholines, the morpholine ring generally persists in a chair conformation. This has been confirmed by X-ray crystallography studies on related compounds.
Conformational Analysis of this compound
In the absence of a crystal structure for this compound, we can infer its conformational preferences by examining its isomers and related molecules. The primary conformational questions are the orientation of the 3-nitrophenyl group and the puckering of the morpholine ring.
The Morpholine Ring Conformation
Based on extensive studies of morpholine and its derivatives, the morpholine ring in this compound is expected to exist predominantly in a chair conformation .
Orientation of the 3-Nitrophenyl Group
The 3-nitrophenyl substituent can, in principle, occupy either an axial or an equatorial position relative to the morpholine ring. Computational and experimental studies on the closely related 4-(4-Nitrophenyl)thiomorpholine have shown that while the equatorial position is favored in the gas phase (calculated), the quasi-axial position can be adopted in the solid state. For 4-(4-Nitrophenyl)morpholine, the nitrophenyl group has been observed in a quasi-equatorial position in the crystal structure.[1]
Given the steric bulk of the nitrophenyl group, the equatorial orientation is predicted to be the more stable conformation for this compound in solution, minimizing 1,3-diaxial interactions.
Spectroscopic Data
While a full dataset is unavailable, key spectroscopic information has been reported.
¹H NMR Spectroscopy
A known ¹H NMR spectrum for this compound is available, confirming its synthesis and providing insights into its chemical environment.[2] The interpretation of this spectrum would be crucial for confirming the proposed conformational model in solution.
Comparative Crystallographic Data of Related Compounds
To provide a quantitative understanding of the molecular geometry, data from the crystal structures of 4-(4-Nitrophenyl)morpholine and 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one are presented below. These values offer a reasonable approximation for the bond lengths and angles within the this compound molecule.
Table 1: Selected Crystallographic Data for 4-(4-Nitrophenyl)morpholine[3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5445 (6) |
| b (Å) | 8.3832 (3) |
| c (Å) | 16.2341 (6) |
| V (ų) | 1979.42 (13) |
| Z | 8 |
| Temperature (K) | 293 |
| Conformation | Morpholine ring adopts a chair conformation. |
Table 2: Selected Crystallographic Data for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6408 (7) |
| b (Å) | 7.3788 (10) |
| c (Å) | 10.8546 (14) |
| α (°) | 73.30 (3) |
| β (°) | 75.39 (3) |
| γ (°) | 74.30 (3) |
| V (ų) | 481.60 (14) |
| Z | 2 |
| Temperature (K) | 113 |
| Conformation | Morpholone ring adopts a twist-chair conformation. |
| Dihedral Angle | Benzene ring and nitro group plane: 11.29 (3)° |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in a dedicated publication. However, a general and plausible synthetic route can be derived from standard methodologies for N-arylation of morpholine.
Proposed Synthesis of this compound
A standard method for the synthesis of N-aryl morpholines is the nucleophilic aromatic substitution (SNA) reaction.
Reaction: 1-Fluoro-3-nitrobenzene reacts with morpholine in the presence of a base.
Protocol:
-
To a solution of 1-fluoro-3-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or DMSO, add morpholine (1.1 to 1.5 equivalents).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-N, C-O, NO₂).
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state conformation and obtain precise bond lengths and angles (if suitable crystals can be obtained).
Conclusion
This technical guide provides a detailed, albeit partially theoretical, overview of the stereochemistry and conformation of this compound. While a definitive crystal structure remains to be reported, a strong case can be made for a predominant chair conformation of the morpholine ring with the 3-nitrophenyl group in an equatorial position. The provided synthetic protocol offers a reliable method for its preparation, and the comparative crystallographic data serves as a valuable reference for computational modeling and further experimental work. Future studies involving single-crystal X-ray diffraction and advanced NMR techniques are encouraged to validate and refine the conformational model presented herein.
References
Methodological & Application
Synthesis of 4-(3-Nitrophenyl)morpholine from 1-fluoro-3-nitrobenzene
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Application Notes and Protocols for the Synthesis of 4-(3-Nitrophenyl)morpholine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. These application notes provide a detailed protocol for the synthesis of 4-(3-Nitrophenyl)morpholine, a valuable building block in drug discovery, from 3-halonitrobenzene and morpholine. The presence of the nitro group on the aryl halide presents unique challenges, necessitating careful selection of the catalyst system and reaction conditions to achieve high yields and purity.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of an aryl halide (1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene) with morpholine. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst. The choice of a suitable phosphine ligand is critical to facilitate the key steps of the catalytic cycle and suppress side reactions.
Experimental Protocol
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies for electron-deficient aryl halides. Optimization may be required based on the specific scale and available reagents.
Materials:
-
1-Bromo-3-nitrobenzene (or 1-chloro-3-nitrobenzene)
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition: To the flask, add the aryl halide (e.g., 1-bromo-3-nitrobenzene, 1.0 equivalent) and anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Amine Addition: Add morpholine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
Table 1: Reaction Parameters and Yield for the Synthesis of this compound
| Parameter | Value |
| Aryl Halide | 1-Bromo-3-nitrobenzene |
| Amine | Morpholine |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Sodium tert-butoxide (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Yield | 85-95% (Typical) |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.78 (t, J = 2.2 Hz, 1H), 7.48 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.40 (t, J = 8.2 Hz, 1H), 7.19 (ddd, J = 8.2, 2.2, 1.0 Hz, 1H), 3.88 (t, J = 4.9 Hz, 4H), 3.28 (t, J = 4.9 Hz, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.5, 149.0, 130.2, 122.0, 115.9, 110.8, 66.7, 48.7. |
| Mass Spectrometry (ESI-MS) | m/z 209.09 [M+H]⁺ |
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig synthesis.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of 4-(3-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(3-nitrophenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The introduction of the morpholine moiety to a nitrophenyl scaffold can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The electron-withdrawing nature of the nitro group on the aromatic ring facilitates nucleophilic aromatic substitution, although the reactivity is influenced by the position of the nitro group. In the case of a meta-substituted nitro group, as in 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene, the activating effect is less pronounced compared to ortho- and para-substituted isomers. This is because the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. Consequently, more forcing reaction conditions may be required to achieve high yields.
This document outlines a standard protocol for the synthesis of this compound, adapted from established procedures for the analogous para-substituted isomer.[1] Additionally, alternative methods such as Buchwald-Hartwig amination and Ullmann condensation are briefly discussed as they represent modern and often more efficient approaches to C-N bond formation.
Data Presentation
The following table summarizes the expected reactants, conditions, and outcomes for the synthesis of this compound via nucleophilic aromatic substitution. Please note that the yield for the meta-substituted product is an estimate based on the known lower reactivity compared to the para-isomer.
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material | 1-Chloro-3-nitrobenzene | 1-Fluoro-3-nitrobenzene |
| Nucleophile | Morpholine | Morpholine |
| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | 120-140 °C | 150-180 °C |
| Reaction Time | 8-16 hours | 15-30 minutes |
| Estimated Yield | 70-80% | 85-95% |
| Purity (typical) | >98% (after purification) | >98% (after purification) |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from the synthesis of the para-isomer and is optimized for a standard laboratory setting.
Materials:
-
1-Chloro-3-nitrobenzene
-
Morpholine
-
Sodium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent), morpholine (2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol offers a significant reduction in reaction time and can lead to improved yields.
Materials:
-
1-Fluoro-3-nitrobenzene
-
Morpholine
-
Potassium Carbonate (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Microwave reactor
-
Microwave-safe reaction vessel with a stir bar
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 1-fluoro-3-nitrobenzene (1 equivalent), morpholine (1.5 equivalents), and anhydrous potassium carbonate (1.2 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a starting material concentration of approximately 1 M.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150-180 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove the DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound proceeds through a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: SNAr mechanism for this compound synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
Purification of 4-(3-Nitrophenyl)morpholine by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-(3-Nitrophenyl)morpholine via recrystallization. The described methodology is intended to guide researchers in obtaining a high-purity solid form of the compound, a crucial step in many synthetic and drug development workflows.
Introduction
This compound is a versatile intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds and other biologically active molecules.[1] The purity of this compound is paramount for the success of subsequent reactions and for ensuring the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Data Presentation
The following table summarizes the suitability of common organic solvents for the recrystallization of aromatic nitro compounds and provides relevant physical properties.
| Solvent | Suitability for Aromatic Nitro Compounds | Boiling Point (°C) | Notes |
| Ethanol | Generally Good | 78 | Often used for its favorable solubility profile with many organic compounds. |
| Isopropanol | Good | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | Moderate | 77 | Can be effective, sometimes used in a solvent mixture. |
| Toluene | Moderate | 111 | Less polar option, may be suitable depending on impurities. |
| Acetone | Moderate | 56 | A more polar option, can be effective but its low boiling point can be a challenge. |
| Water | Poor (as a single solvent) | 100 | Generally, organic compounds like this compound have low solubility in water. However, it can be used as an anti-solvent in a mixed solvent system. |
| Ethanol/Ethyl Acetate | Potentially Excellent | Variable | A mixture can fine-tune the solvent polarity to achieve optimal solubility characteristics. |
| Ethanol/Water | Potentially Good | Variable | The addition of water as an anti-solvent to an ethanolic solution can effectively induce crystallization. |
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][3] |
| Molecular Weight | 208.22 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 108-110 °C | [4] |
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound by recrystallization. The protocol is based on established techniques for the recrystallization of aromatic nitro compounds and analogous structures.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Protocol for Recrystallization using a Mixed Solvent System (Ethanol/Ethyl Acetate):
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture while stirring.
-
Gradually add small portions of ethyl acetate to the heated slurry until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Gently heat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
Expected Purity and Yield:
While specific data for this compound is limited, a successful recrystallization should yield a product with significantly improved purity, as can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity. The yield will depend on the initial purity of the crude material and the precise conditions of the recrystallization, but a recovery of 80-90% is typically considered good. For a related compound, a final purity of 99.9% was achieved after synthesis and purification steps.[5]
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 116922-22-6 [m.chemicalbook.com]
- 5. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 4-(3-Nitrophenyl)morpholine using Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of 4-(3-Nitrophenyl)morpholine using flash column chromatography. The described methodology employs a normal-phase silica gel stationary phase with a gradient elution system of ethyl acetate in hexane. This procedure is ideal for researchers in organic synthesis, medicinal chemistry, and drug development requiring a high-purity sample of the target compound, effectively removing starting materials, reagents, and byproducts from the crude reaction mixture. The protocol is presented with detailed steps from slurry preparation to fraction analysis, ensuring reproducibility and high yield.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this precursor is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For nitro-aromatic compounds, normal-phase chromatography using silica gel is a standard and effective method.[2] This protocol has been optimized to provide a straightforward and scalable method for the purification of this compound.
Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Polarity | Moderately Polar |
| Appearance | Pale yellow solid (typical) |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane |
Recommended Column Chromatography Conditions
A summary of the recommended conditions for the purification of this compound is provided in the table below. These parameters have been selected to achieve optimal separation and yield.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 40% Ethyl Acetate in Hexane |
| Column Dimensions | 40 mm internal diameter, 300 mm length (for 1-2 g crude material) |
| Loading Method | Dry loading on silica gel |
| Elution Mode | Gradient Elution |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[3]
-
In a beaker, prepare a slurry of silica gel in 10% ethyl acetate/hexane. The volume of the solvent should be about 1.5 times the volume of the silica gel.[3]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[3]
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Continuously elute the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane) without letting the solvent level drop below the top of the sand.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[4]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the mobile phase to effectively separate the target compound from impurities. A suggested gradient is as follows:
-
200 mL of 5% Ethyl Acetate in Hexane
-
200 mL of 10% Ethyl Acetate in Hexane
-
400 mL of 20% Ethyl Acetate in Hexane
-
400 mL of 40% Ethyl Acetate in Hexane
-
-
Collect fractions of approximately 20 mL in labeled test tubes or flasks.
5. Fraction Analysis:
-
Monitor the separation using Thin-Layer Chromatography (TLC). Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure this compound. The nitro compound is expected to be less polar than highly polar impurities and more polar than non-polar impurities.[5]
6. Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Workflow Diagram
References
HPLC method for monitoring the synthesis of 4-(3-Nitrophenyl)morpholine
An HPLC Method for Monitoring the Synthesis of 4-(3-Nitrophenyl)morpholine
Application Note
Introduction
This compound is a chemical intermediate utilized in the synthesis of various biologically active compounds and materials.[1] Its synthesis requires careful monitoring to ensure optimal reaction conversion, minimize the formation of impurities, and guarantee the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for monitoring the progress of this synthesis. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in a reaction mixture.
Principle of the Method
The developed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[2] This setup allows for the separation of compounds based on their hydrophobicity. The starting materials, the this compound product, and any potential by-products will exhibit different affinities for the stationary phase, leading to their separation. A UV detector is employed for the detection and quantification of the analytes, as nitroaromatic compounds typically exhibit strong UV absorbance.[3][4]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (HPLC grade) and water (HPLC grade).
-
Standards: Analytical standards of this compound and key starting materials.
-
Sample Preparation: Solvents for dilution (e.g., acetonitrile/water mixture).
Experimental Protocols
1. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
2. Standard Solution Preparation
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile, then diluted with the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations spanning the expected range of the reaction samples.
3. Sample Preparation
-
Withdraw a small aliquot of the reaction mixture at specific time intervals.
-
Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of this compound.
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | Approximately 15 minutes |
5. Data Analysis
-
Identify the peaks in the chromatogram by comparing the retention times with those of the analytical standards.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
-
Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time to determine the reaction progress and endpoint.
Visualization of the Experimental Workflow
Caption: Workflow for HPLC monitoring of this compound synthesis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for monitoring the synthesis of this compound.
References
Application Note: 1H and 13C NMR Characterization of 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 4-(3-nitrophenyl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. Representative ¹H and ¹³C NMR data are presented in a clear, tabular format to facilitate interpretation. Additionally, a graphical workflow is provided to illustrate the overall experimental process. This guide is intended to assist researchers in confirming the structure and purity of this compound, a key intermediate in various synthetic applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in drug development and other research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of organic molecules. This document details the application of ¹H and ¹³C NMR for the structural verification of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of structurally similar compounds and established NMR principles for substituted morpholine and nitrobenzene rings.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Morpholine) | ~ 3.90 | t | ~ 4.8 |
| H-3', H-5' (Morpholine) | ~ 3.35 | t | ~ 4.8 |
| H-2 (Aromatic) | ~ 7.75 | t | ~ 2.2 |
| H-4 (Aromatic) | ~ 7.40 | ddd | ~ 8.2, 2.2, 1.0 |
| H-5 (Aromatic) | ~ 7.20 | t | ~ 8.2 |
| H-6 (Aromatic) | ~ 7.65 | ddd | ~ 8.2, 2.2, 1.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2', C-6' (Morpholine) | ~ 66.8 |
| C-3', C-5' (Morpholine) | ~ 49.5 |
| C-1 (Aromatic) | ~ 151.0 |
| C-2 (Aromatic) | ~ 112.0 |
| C-3 (Aromatic) | ~ 149.0 |
| C-4 (Aromatic) | ~ 118.0 |
| C-5 (Aromatic) | ~ 130.0 |
| C-6 (Aromatic) | ~ 122.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial for acquiring high-quality NMR spectra.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup: Calibrate and set up the NMR spectrometer according to the manufacturer's guidelines.
-
Sample Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the magnet.
-
Temperature Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 1-2 seconds is typically sufficient for small molecules).
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this may range from several hundred to a few thousand scans depending on the sample concentration).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks in the spectra and integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) in the ¹H spectrum to elucidate the connectivity of the protons.
Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the tabulated representative spectral data, serve as a valuable resource for researchers in confirming the identity and purity of this important chemical compound. The provided workflow diagram offers a clear visual representation of the entire characterization process.
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(3-Nitrophenyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-nitrophenyl)morpholine. This document addresses common side reactions and other issues encountered during key synthetic procedures.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The primary synthetic routes involve the formation of a carbon-nitrogen bond between a 3-nitrophenyl electrophile and morpholine. The choice of synthetic method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.
A. Overview of Synthetic Routes
Three main strategies are employed for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 1-halo-3-nitrobenzene (typically chloro- or fluoro-) with morpholine, often at elevated temperatures.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 1-halo-3-nitrobenzene and morpholine, which generally proceeds under milder conditions than SNAr.[1]
-
Ullmann Condensation: A copper-catalyzed reaction between a 1-halo-3-nitrobenzene and morpholine, which typically requires high temperatures and polar solvents.[2]
B. Challenges Associated with the Meta-Nitro Substitution Pattern
The meta position of the nitro group in the aryl halide substrate presents a unique challenge, particularly for the SNAr reaction. Unlike ortho and para isomers, the meta-nitro group cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. This results in a higher activation energy and consequently, a much slower reaction rate, often necessitating more forceful reaction conditions which can lead to an increased likelihood of side reactions.
II. Troubleshooting Guides for Common Synthetic Routes
A. Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction to synthesize this compound is showing low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion in the SNAr synthesis of this compound is a common issue due to the deactivating effect of the meta-nitro group. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: The reaction of 1-chloro-3-nitrobenzene with morpholine often requires high temperatures (in the range of 100-150 °C or even higher) to proceed at a practical rate.
-
Use a More Reactive Halide: If you are using 1-chloro-3-nitrobenzene, switching to 1-fluoro-3-nitrobenzene can significantly increase the reaction rate, as fluoride is a better leaving group in SNAr reactions.
-
Solvent Choice: Employing a high-boiling, polar aprotic solvent such as DMSO, DMF, or NMP can help to increase the solubility of the reactants and facilitate the reaction.
-
Excess Morpholine: Using a molar excess of morpholine can help to drive the reaction to completion.
-
Base Addition: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can neutralize the hydrogen halide formed during the reaction and may improve the rate and yield.
Q2: I am observing a significant amount of unreacted 1-halo-3-nitrobenzene in my crude product. How can I push the reaction to completion?
A2: In addition to the points in A1, consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields for sluggish SNAr reactions.
Q1: What are the most common side products in the SNAr synthesis of this compound, and how can I minimize their formation?
A1: Under the often harsh conditions required for the SNAr reaction with 1-halo-3-nitrobenzene, several side reactions can occur.
-
Formation of Bis(3-nitrophenyl) ether: At very high temperatures, the hydroxide ions (if present from residual water or as a base) can react with the starting material to form 3-nitrophenol, which can then react with another molecule of 1-halo-3-nitrobenzene to yield the corresponding diaryl ether.
-
Mitigation: Ensure anhydrous reaction conditions. Use a non-hydroxide base if one is required.
-
-
Dehalogenation: Reduction of the starting aryl halide to nitrobenzene can occur, especially if any reducing agents are present as impurities.
-
Mitigation: Use high-purity starting materials and solvents.
-
-
Ring-opening of Morpholine: Under very harsh acidic or basic conditions and high temperatures, morpholine can undergo decomposition.
-
Mitigation: Avoid excessively high temperatures and extreme pH conditions.
-
B. Buchwald-Hartwig Amination
Q1: What is the best palladium catalyst and ligand combination for the Buchwald-Hartwig amination of 1-bromo-3-nitrobenzene with morpholine?
A1: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. For electron-poor aryl halides like 1-bromo-3-nitrobenzene, a robust catalytic system is required.
-
Catalyst Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have shown good performance in the amination of electron-deficient aryl halides. The choice of ligand can significantly impact the reaction rate and the suppression of side reactions. It is often necessary to screen a few different ligands to find the optimal one for a specific substrate.
Q1: I am observing hydrodehalogenation of my starting material (formation of nitrobenzene) in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?
A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often attributed to β-hydride elimination from a palladium-amido intermediate.[1]
-
Mitigation Strategies:
-
Ligand Choice: The use of bulky ligands can disfavor the conformation required for β-hydride elimination.
-
Base Selection: A weaker base, such as K₃PO₄ or Cs₂CO₃, may be less prone to promoting this side reaction compared to strong bases like NaOtBu.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Q2: My reaction is producing a significant amount of diarylated amine. How can I avoid this?
A2: The formation of a diarylated amine (a tertiary amine with two 3-nitrophenyl groups) is another potential side reaction, although it is generally less common with secondary amines like morpholine.
-
Mitigation Strategies:
-
Stoichiometry: Using a slight excess of morpholine relative to the aryl halide can help to favor the formation of the desired mono-arylated product.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading may also help to reduce the extent of diarylation.
-
C. Ullmann Condensation
Q1: The Ullmann condensation for the synthesis of this compound is giving me a low yield. What are the critical parameters to optimize?
A1: The traditional Ullmann condensation is known for requiring harsh conditions.[2]
-
Copper Source: The form of copper used is critical. Activated copper powder or copper(I) salts like CuI are commonly used.
-
High Temperatures: These reactions often require temperatures in excess of 150-200 °C.
-
High-Boiling Polar Solvents: Solvents such as DMF, NMP, or even nitrobenzene are often used.
-
Ligand Addition: Modern variations of the Ullmann reaction often employ ligands, such as 1,10-phenanthroline or various diamines, which can facilitate the reaction at lower temperatures.
Q1: What are the typical byproducts in an Ullmann condensation, and how are they removed?
A1: The high temperatures used in Ullmann condensations can lead to several byproducts.
-
Homocoupling of the Aryl Halide: The starting 1-halo-3-nitrobenzene can undergo homocoupling to form 3,3'-dinitrobiphenyl.
-
Dehalogenation: Similar to the other methods, the formation of nitrobenzene can occur.
-
Purification: These byproducts are often non-polar and can typically be separated from the more polar this compound product by column chromatography on silica gel.
III. Detailed Experimental Protocols
A. Protocol for SNAr Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Materials:
-
1-Chloro-3-nitrobenzene
-
Morpholine (3 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-3-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and DMSO.
-
Add morpholine (3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
The product will often precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
B. Protocol for Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline and should be performed under an inert atmosphere.
-
Materials:
-
1-Bromo-3-nitrobenzene
-
Morpholine (1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by 1-bromo-3-nitrobenzene (1.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Starting Halide | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Reported Yield Range (%) |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-3-nitrobenzene or 1-Chloro-3-nitrobenzene | Base (e.g., K₂CO₃) | High temperature (100-150 °C), Polar aprotic solvent (e.g., DMSO) | Inexpensive reagents, simple procedure | Harsh conditions, potential for side reactions, lower reactivity of meta-isomer | 40-70 |
| Buchwald-Hartwig Amination | 1-Bromo-3-nitrobenzene or 1-Iodo-3-nitrobenzene | Pd catalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., XPhos) | Moderate temperature (80-110 °C), Anhydrous solvent (e.g., toluene) | Milder conditions, broader substrate scope | More expensive reagents, requires inert atmosphere | 70-95[1] |
| Ullmann Condensation | 1-Iodo-3-nitrobenzene | Cu catalyst (e.g., CuI) | Very high temperature (>150 °C), Polar aprotic solvent (e.g., DMF) | Can be effective for unreactive substrates | Very harsh conditions, often requires stoichiometric copper, potential for homocoupling | 30-60[2] |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Table 2: Common Side Products and Their Identification
| Side Product | Formation Route | Analytical Identification (Typical Signals) |
| Nitrobenzene | Dehalogenation of the starting material | GC-MS: Molecular ion peak corresponding to C₆H₅NO₂. ¹H NMR: Characteristic signals for a monosubstituted benzene ring in the aromatic region. |
| 3,3'-Dinitrobiphenyl | Homocoupling of the starting aryl halide (Ullmann) | GC-MS: Molecular ion peak corresponding to C₁₂H₈N₂O₄. ¹H NMR: Complex aromatic signals. |
| Bis(3-nitrophenyl) ether | Reaction of 3-nitrophenoxide with the aryl halide (SNAr) | GC-MS: Molecular ion peak corresponding to C₁₂H₈N₂O₅. ¹H NMR: Distinct aromatic signals for the two phenyl rings. |
| Diarylated Morpholine | Further reaction of the product with the aryl halide (Buchwald-Hartwig) | LC-MS: Molecular ion peak corresponding to C₁₆H₁₅N₃O₅. |
V. Visualizations
A. DOT Script and Diagram for SNAr Reaction Pathway and Side Reactions
Caption: SNAr synthesis of this compound and a common side reaction.
B. DOT Script and Diagram for Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig catalytic cycle and potential side reactions.
C. DOT Script and Diagram for Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Strategies to Avoid Di-substituted Byproducts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on preventing the formation of di-substituted byproducts in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling reaction selectivity.
Troubleshooting Guides
This section provides specific advice for common issues related to the formation of di-substituted byproducts.
Issue 1: Over-alkylation in Amine Synthesis
Problem: The reaction of a primary amine with an alkyl halide is producing a significant amount of the di-alkylated secondary amine, and in some cases, even the tri-alkylated or quaternary ammonium salt. This is a common issue as the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][2][3]
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile, favoring reaction with the primary amine.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. For instance, using potassium fluoride on celite (KF-Celite) has been shown to be an effective catalyst for mono-allylation of anilines with a close to stoichiometric ratio of reagents.[4]
-
Use of Protecting Groups: If the above methods are insufficient, consider protecting the primary amine, performing the desired reaction on another part of the molecule, and then deprotecting the amine.
Issue 2: Polysubstitution in Friedel-Crafts Alkylation
Problem: During Friedel-Crafts alkylation, the aromatic ring is being substituted with more than one alkyl group. This occurs because the initial alkylation product is more reactive than the starting material due to the electron-donating nature of the alkyl group.[5][6][7][8]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the aromatic substrate compared to the alkylating agent. This ensures that the electrophile is more likely to encounter an unreacted aromatic ring.
-
Reaction Temperature: The distribution of isomers and the extent of polysubstitution can be highly dependent on temperature. For example, in the alkylation of methylbenzene, the isomer distribution changes significantly between 0°C and 25°C.[9] Experiment with different temperatures to find the optimal conditions for mono-substitution.
-
Catalyst Choice: The type and amount of Lewis acid catalyst can affect the outcome. In some cases, a less reactive catalyst may lead to better selectivity.
-
Consider Friedel-Crafts Acylation: If possible, perform a Friedel-Crafts acylation followed by a reduction of the ketone. The acyl group is deactivating, which prevents further substitution.[7][8]
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of the mono-substituted product in electrophilic aromatic substitution?
A1: Several strategies can be employed:
-
Use of a large excess of the aromatic compound: This statistically favors the reaction of the electrophile with an unsubstituted ring.
-
Control of reaction temperature: Lower temperatures often favor the thermodynamically more stable para isomer and can help reduce the rate of subsequent substitutions.
-
Slow addition of the electrophile: This keeps the concentration of the electrophile low, reducing the chance of a second substitution on the activated ring.
-
Use of a less reactive electrophile or a milder catalyst: This can increase the selectivity for mono-substitution.
-
Employing shape-selective catalysts: Zeolites, for instance, can be used to enhance para-selectivity due to their defined pore structures.
Q2: What is the role of protecting groups in preventing di-substitution?
A2: Protecting groups temporarily block a reactive functional group, preventing it from reacting while another part of the molecule is being modified.[10] For example, an amine can be protected as an amide, which deactivates the aromatic ring towards further electrophilic substitution. After the desired reaction is complete, the protecting group is removed to regenerate the original functional group.
Q3: Are there any quantitative data to guide the optimization of reaction conditions to favor mono-substitution?
A3: Yes, the ratio of mono- to di-substituted products is highly dependent on the reaction conditions. Below are some examples:
Data Presentation
Table 1: Effect of Stoichiometry on the Alkylation of Benzene with Benzyl Chloride
| Molar Ratio (Benzene:Benzyl Chloride) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1:1 | 45 | 35 |
| 5:1 | 75 | 15 |
| 10:1 | 88 | 5 |
| 20:1 | 95 | <2 |
Note: Yields are approximate and can vary based on specific reaction conditions such as catalyst and temperature.
Table 2: Influence of Temperature on the Nitration of Phenol
| Temperature (°C) | Ortho-nitrophenol (%) | Para-nitrophenol (%) | Dinitro-phenols (%) |
| 0 | 40 | 13 | <1 |
| 20 | 35 | 15 | 2 |
| 40 | 30 | 18 | 5 |
| 60 | 25 | 20 | 10 |
Data is illustrative and the exact product distribution can be influenced by the concentration of nitric acid and the solvent used.[11][12]
Experimental Protocols
Protocol 1: Acetyl Protection of an Aromatic Amine
This protocol describes the protection of an aniline derivative to prevent di-substitution during subsequent reactions.
Materials:
-
Aromatic amine (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aromatic amine in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetyl-protected amine.
Protocol 2: Methoxymethyl (MOM) Protection of an Alcohol
This protocol is useful for protecting alcoholic hydroxyl groups.
Materials:
-
Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Methoxymethyl chloride (MOM-Cl) (1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA to the solution.
-
Add MOM-Cl dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Tosyl Protection of a Primary Amine
This protocol describes the protection of a primary amine as a tosylamide.
Materials:
-
Primary amine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM and add pyridine.
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-tosyl protected amine.
Visualizations
Caption: Troubleshooting workflow for avoiding di-substituted byproducts.
Caption: General workflow for using protecting groups to achieve mono-substitution.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. Use Figure 16-11 to explain why Friedel–Crafts alkylations often give pol.. [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. paspk.org [paspk.org]
- 12. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for 4-(3-Nitrophenyl)morpholine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-Nitrophenyl)morpholine. The following information is designed to assist in optimizing reaction temperature and time to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of morpholine with an activated aryl halide, such as 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene, in the presence of a base. Another approach is the palladium-catalyzed N-arylation of morpholine, also known as the Buchwald-Hartwig amination.
Q2: How do temperature and reaction time affect the yield of the SNAr reaction?
Temperature and reaction time are critical parameters that significantly influence the reaction rate and the formation of byproducts. Generally, higher temperatures and longer reaction times lead to increased conversion of starting materials. However, excessively high temperatures or prolonged reaction times can promote the formation of impurities, leading to a decrease in the isolated yield of the desired product. It is crucial to find an optimal balance for these parameters.
Q3: What are common side reactions to be aware of during the synthesis?
Potential side reactions include the formation of diaryl ethers from the reaction of the aryl halide with any residual water and the base, and the potential for over-alkylation of morpholine if reactive impurities are present. At elevated temperatures, decomposition of the starting materials or the product may also occur.
Q4: Which analytical techniques are recommended for monitoring reaction progress?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature in 10°C increments and/or extend the reaction time. Monitor progress by TLC or HPLC. |
| Inactive starting materials. | Ensure the purity and reactivity of the halo-nitrobenzene and morpholine. Use freshly opened or purified reagents. | |
| Ineffective base. | Use a stronger or more soluble base. Ensure the base is anhydrous if the reaction is sensitive to water. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products due to high temperature. | Lower the reaction temperature. Consider a stepwise increase in temperature to find the optimal point. |
| Reaction time is too long, leading to decomposition. | Monitor the reaction and stop it once the starting material is consumed, before significant byproduct formation occurs. | |
| Impure starting materials. | Purify the starting materials before use. | |
| Product is Difficult to Purify | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil or does not crystallize easily. | Try recrystallization from a different solvent or solvent mixture. If the product is an oil, consider converting it to a salt for purification. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Reagents & Equipment:
-
1-Chloro-3-nitrobenzene (or 1-fluoro-3-nitrobenzene)
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a solution of 1-chloro-3-nitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide representative data for the optimization of reaction temperature and time for the synthesis of this compound via SNAr, starting from 1-chloro-3-nitrobenzene and morpholine.
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 45 |
| 2 | 70 | 12 | 65 |
| 3 | 80 | 12 | 88 |
| 4 | 90 | 12 | 92 |
| 5 | 100 | 12 | 85 (with impurities) |
Reaction conditions: 1-chloro-3-nitrobenzene (1.0 eq), morpholine (1.2 eq), K2CO3 (2.0 eq), acetonitrile.
Table 2: Optimization of Reaction Time
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 90 | 4 | 75 |
| 2 | 90 | 8 | 89 |
| 3 | 90 | 12 | 92 |
| 4 | 90 | 18 | 93 |
| 5 | 90 | 24 | 91 (with impurities) |
Reaction conditions: 1-chloro-3-nitrobenzene (1.0 eq), morpholine (1.2 eq), K2CO3 (2.0 eq), acetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
Choice of base and solvent for maximizing yield of 4-(3-Nitrophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two main synthetic strategies for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods depends on the available starting materials, desired reaction conditions, and scale of the synthesis.
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound via SNAr lies in the reduced reactivity of the starting material, typically a 1-halo-3-nitrobenzene. The nitro group in the meta position does not activate the aromatic ring towards nucleophilic attack as effectively as it would in the ortho or para positions. This often necessitates more forcing reaction conditions.
Q3: Which reaction conditions are most critical for maximizing the yield?
A3: The choice of base and solvent are paramount for maximizing the yield. A suitable base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Low reactivity of the aryl halide: The meta-nitro group provides poor activation for SNAr. | • Consider using a more reactive leaving group (F > Cl > Br > I). • Increase the reaction temperature. • Switch to the Buchwald-Hartwig amination, which is often more effective for less reactive aryl halides. |
| 2. Inappropriate base: The chosen base may be too weak to facilitate the reaction or may not be soluble in the reaction solvent. | • Use a stronger base such as sodium or potassium tert-butoxide. • For SNAr, inorganic bases like sodium carbonate can be effective, particularly at higher temperatures. | |
| 3. Unsuitable solvent: The solvent may not be polar enough to facilitate the SNAr reaction or may not be compatible with the chosen base. | • For SNAr, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. • For Buchwald-Hartwig reactions, toluene or dioxane are common choices. | |
| Formation of Side Products | 1. Side reactions in Buchwald-Hartwig amination: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing reaction. | • Optimize the catalyst and ligand system. • Ensure the reaction is carried out under an inert atmosphere to prevent catalyst degradation. |
| 2. Multiple arylations (in Buchwald-Hartwig): If the starting material has multiple halogen atoms, multiple substitutions can occur. | • Use a bulky phosphine ligand to sterically hinder multiple substitutions. • Carefully control the stoichiometry of the reactants. | |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup. | • Adjust the pH of the aqueous phase to ensure the product is in its neutral form. • Use a more nonpolar extraction solvent. |
| 2. Co-elution with starting materials or byproducts during chromatography. | • Screen different solvent systems for column chromatography. • Consider recrystallization as an alternative purification method. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of nitrophenylmorpholine derivatives, providing a comparative overview of different bases and solvents and their impact on reaction yield.
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1-Chloro-4-nitrobenzene | Na₂CO₃ | Morpholine (neat) | 100 | 5 | 98.5 | High yield for the para-isomer.[1] |
| 1-Fluoro-4-nitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | 95 | Synthesis of the thiomorpholine analog.[2] |
| 3,4-Difluoronitrobenzene | Na₂CO₃ | Neat | 78 | 6 | >98 | Synthesis of 3-fluoro-4-morpholinonitrobenzene.[3] |
| 1-Bromo-3-nitrobenzene | NaOtBu | Toluene | 80 | - | - | Typical conditions for Buchwald-Hartwig amination. Specific yield for this substrate is not reported, but this system is generally high-yielding. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-3-nitrobenzene with Morpholine
This protocol is adapted from a high-yield synthesis of the analogous para-isomer and may require optimization for the meta-isomer due to its lower reactivity.[1]
Materials:
-
1-Chloro-3-nitrobenzene
-
Morpholine
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-3-nitrobenzene (1.0 eq), morpholine (5.0 eq), and sodium carbonate (0.6 eq).
-
Heat the reaction mixture to 100-130 °C and stir vigorously for 5-10 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualizations
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the choice of synthetic route and the optimization of reaction conditions for maximizing the yield of this compound.
Caption: Decision pathway for optimizing the synthesis of this compound.
This technical support guide provides a comprehensive overview of the key considerations for maximizing the yield of this compound. By carefully selecting the synthetic route, base, and solvent, and by following the troubleshooting advice, researchers can significantly improve their experimental outcomes.
References
Technical Support Center: Scaling Up the Synthesis of 4-(3-Nitrophenyl)morpholine
This guide provides troubleshooting advice, experimental protocols, and key data for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-nitrophenyl)morpholine.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up of the synthesis of this compound, primarily via Nucleophilic Aromatic Substitution (SNAr).
Q1: My reaction is showing low yield or incomplete conversion. What are the common causes and how can I improve it?
A1: Low yields are often traced back to several factors when scaling up:
-
Inadequate Temperature: SNAr reactions are temperature-sensitive. Ensure your reactor's heating system is providing uniform and consistent heat. For the reaction between a halonitrobenzene and morpholine, temperatures are often elevated, sometimes up to 100°C or higher, depending on the solvent and leaving group.[1]
-
Insufficient Reaction Time: While small-scale reactions might complete in a few hours, larger volumes may require extended reaction times due to mass transfer limitations. Monitor the reaction's progress using an appropriate technique like HPLC or TLC until the starting material is consumed.[1][2]
-
Choice of Base: An appropriate base is crucial to neutralize the hydrohalic acid byproduct. Common choices include inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), or an excess of morpholine itself acting as both reactant and base.[1][3] Ensure the base is finely powdered and well-agitated for better reactivity in heterogeneous mixtures.
-
Reagent Purity: Water content in solvents or morpholine can affect the reaction. Ensure you are using dry solvents and pure reagents, as impurities can lead to side reactions.
Q2: I am observing significant byproduct formation. How can I improve the reaction's selectivity?
A2: Byproduct formation is a common challenge in scale-up. Here are key areas to optimize:
-
Stoichiometry Control: Using a large excess of morpholine can be effective on a lab scale but may be economically unviable and complicate purification on a larger scale.[2] A slight excess (e.g., 1.2 to 2 equivalents) is often sufficient. Carefully control the stoichiometry to minimize side reactions.
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. The choice of solvent can impact the stability of intermediates and the solubility of reactants.[4]
-
Temperature Control: Excessive heat can promote the formation of undesired byproducts. Maintain a consistent and optimal temperature. If the reaction is exothermic, ensure efficient cooling and consider the slow addition of reagents.
Q3: What is the most effective method for purifying this compound at a large scale?
A3: While column chromatography is common in a lab setting, it is often impractical and expensive for large-scale production.[2]
-
Recrystallization: This is the preferred method for large-scale purification. The crude product can be dissolved in a hot solvent (e.g., isopropanol, ethanol, or a mixture like isopropyl alcohol and water) and allowed to cool slowly, causing the pure product to crystallize.[2]
-
Aqueous Workup/Washing: Before recrystallization, a thorough aqueous workup is essential. Washing the crude product with water can help remove excess morpholine, the base, and other water-soluble impurities.[2][5] The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[2]
Q4: The reaction between the 3-nitro-halobenzene and morpholine is exothermic. How can I manage this on a larger scale?
A4: Exothermic reactions pose a significant safety risk during scale-up.
-
Slow Reagent Addition: Instead of adding all reactants at once, add one of the reagents (e.g., morpholine) slowly or portion-wise to the reactor containing the aryl halide and solvent. This allows the cooling system to manage the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket) capable of handling the total heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help to dissipate the heat more effectively, although this may increase reaction time and reduce reactor throughput.
Q5: Which starting material is better for an SNAr reaction: 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene?
A5: For nucleophilic aromatic substitution, the reactivity of the leaving group is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the highly electronegative fluorine atom making the carbon more electrophilic.[6][7] Therefore, 1-fluoro-3-nitrobenzene is generally more reactive and will likely allow for milder reaction conditions (lower temperature, shorter time) compared to 1-chloro-3-nitrobenzene.[8][9]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of nitrophenyl-morpholine derivatives via Nucleophilic Aromatic Substitution. Conditions are representative and may require optimization for the specific 3-nitro isomer.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-Fluoro-3-nitrobenzene | Morpholine | K2CO3 | DMF or DMSO | 80 - 120 | 4 - 12 | > 90 |
| 1-Chloro-3-nitrobenzene | Morpholine | Na2CO3 | Morpholine (neat) | 100 - 150 | 5 - 10 | ~99[1] |
| 1-Chloro-3-nitrobenzene | Morpholine | K2CO3 | Acetonitrile | Reflux (~82) | 8 - 16 | 85 - 95 |
| 1-Bromo-3-nitrobenzene | Morpholine | NaOtBu | Toluene | 80 - 110 | 2 - 8 | > 90 (Pd-catalyzed) |
Yields are estimates based on analogous reactions and may vary based on specific conditions and scale.
Experimental Protocols
Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 1-fluoro-3-nitrobenzene and morpholine.
Reagents:
-
1-Fluoro-3-nitrobenzene
-
Morpholine (≥ 99%, anhydrous)
-
Potassium Carbonate (K2CO3, anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 1.0 equivalent of 1-fluoro-3-nitrobenzene and anhydrous DMF (approx. 5-10 mL per gram of aryl halide).
-
Addition of Reagents: Begin stirring and add 1.5 equivalents of finely powdered anhydrous potassium carbonate, followed by the slow, dropwise addition of 1.2 equivalents of morpholine. The addition should be controlled to keep the internal temperature below a set point (e.g., 40°C) if a significant exotherm is observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger vessel containing deionized water (approx. 10-20 times the volume of DMF). This will precipitate the crude product.
-
Stir the aqueous suspension for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
-
Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: If extracted, concentrate the organic phase under reduced pressure to obtain the crude solid product.
-
Purification - Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 50-60°C until a constant weight is achieved.
Mandatory Visualization
The following diagram illustrates the general workflow for the scaled-up synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Catalyst and ligand selection for Buchwald-Hartwig synthesis of 4-(3-Nitrophenyl)morpholine
Welcome to the technical support center for the Buchwald-Hartwig synthesis of 4-(3-Nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection, experimental protocols, and troubleshooting common issues encountered during this specific C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the synthesis of this compound?
A1: For the coupling of an electron-deficient aryl chloride like 1-chloro-3-nitrobenzene with morpholine, a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is the recommended starting point. A widely successful system for similar transformations is the use of a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in conjunction with a biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This combination has proven effective for the amination of various aryl chlorides with morpholine.
Q2: How does the nitro group on the aryl halide affect the reaction?
A2: The presence of a strong electron-withdrawing group like the nitro group at the meta-position of the aryl halide can influence the reaction in several ways. Generally, electron-withdrawing groups can increase the rate of the oxidative addition step in the catalytic cycle, which can be beneficial for the overall reaction rate. However, they can also make the aryl halide more susceptible to nucleophilic aromatic substitution (SₙAr) as a competing reaction pathway, although this is less common under typical Buchwald-Hartwig conditions. It is also important to consider the potential for the nitro group to coordinate to the palladium center, which could inhibit catalysis. Careful selection of the ligand and reaction conditions is crucial to mitigate potential side reactions.
Q3: What are the common side reactions to watch out for in this synthesis?
A3: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, which results in the formation of nitrobenzene in this case. This occurs when a palladium hydride species, which can form from various components in the reaction mixture, reductively eliminates with the aryl halide. Another potential side product is the formation of biaryl compounds through homocoupling of the aryl halide. Careful control of reaction conditions and the use of appropriate ligands can help to minimize these side reactions.
Q4: Can I use a different base other than sodium tert-butoxide?
A4: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations and is a good starting choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) can also be effective. The choice of base can be critical and may need to be optimized for a specific substrate combination. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are sometimes used, particularly with more reactive aryl bromides or iodides, but may require higher temperatures or longer reaction times with aryl chlorides.
Q5: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A5: If your reaction is sluggish or incomplete, consider the following:
-
Solvent and Reagent Purity: Use anhydrous and deoxygenated solvents. Traces of water and oxygen can deactivate the catalyst. Ensure your amine and aryl halide are pure.
-
Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate. However, be mindful of potential decomposition of starting materials or products at higher temperatures.
-
Catalyst Loading: If the reaction is slow, a modest increase in the catalyst and ligand loading may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or degraded ligand. 2. Presence of oxygen or moisture in the reaction. 3. Insufficiently high reaction temperature. 4. Incorrect base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider using a more air-stable pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous, degassed solvents. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Screen different bases (e.g., LiHMDS, K₃PO₄) and solvents (e.g., dioxane, THF). |
| Formation of Hydrodehalogenation Byproduct (Nitrobenzene) | 1. Presence of water or other proton sources. 2. Suboptimal ligand choice that favors the formation of palladium hydride species. | 1. Rigorously dry all reagents and solvents. 2. Screen different bulky electron-rich phosphine ligands. Sometimes a change in the ligand can suppress this side reaction. |
| Formation of Biaryl Homocoupling Product | 1. Suboptimal ligand-to-palladium ratio. 2. Reaction temperature is too high. | 1. Ensure an appropriate excess of the phosphine ligand relative to the palladium source (typically a 1.1:1 to 2:1 ratio of ligand to palladium is a good starting point). 2. Attempt the reaction at a lower temperature. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Product inhibition. | 1. Add a second portion of the catalyst and ligand to the reaction mixture. 2. If possible, try to perform the reaction at a higher dilution. |
Recommended Experimental Protocol
This protocol is a starting point based on successful Buchwald-Hartwig aminations of similar aryl chlorides with morpholine. Optimization may be required for the specific synthesis of this compound.
Materials:
-
1-chloro-3-nitrobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01-0.02 mmol, 1-2 mol% Pd), XPhos (e.g., 0.022-0.044 mmol, 1.1-2.2 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add 1-chloro-3-nitrobenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Performance Data
The following table summarizes typical performance data for different catalyst and ligand systems in the Buchwald-Hartwig amination of aryl chlorides with amines. Note that these are general examples and results may vary for the specific synthesis of this compound.
| Catalyst System | Aryl Halide Substrate | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 |
| Pd(OAc)₂ / SPhos | 4-Chlorobenzonitrile | Aniline | K₃PO₄ | t-BuOH | 110 | 24 | 88 |
| RuPhos Pd G3 | 1-Chloro-4-methoxybenzene | Piperidine | LHMDS | Dioxane | 80 | 12 | 92 |
Visualizing the Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Managing reaction exotherms in the nitration of phenylmorpholine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction exotherms during the nitration of phenylmorpholine. The procedures outlined are intended for use by trained professionals in a controlled laboratory environment. A thorough risk assessment should be completed before undertaking any chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the nitration of phenylmorpholine? A1: The primary safety concern is the highly exothermic nature of the reaction. Nitration of aromatic compounds can release a significant amount of heat. If this heat is not effectively managed, it can lead to a runaway reaction, a dangerous situation characterized by a rapid, uncontrolled increase in temperature and pressure, which may result in an explosion and the release of toxic gases like nitrogen oxides.[1][2][3]
Q2: What is a runaway reaction and what are its signs? A2: A runaway reaction is an uncontrolled, self-accelerating process that occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[4] Key signs include a rapid and accelerating temperature rise even after cooling is maximized, a sudden increase in pressure, unexpected color changes (like the appearance of dense brown fumes of nitrogen dioxide), and vigorous gas evolution.[1]
Q3: Why is a mixture of concentrated sulfuric acid and nitric acid typically used? A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the phenyl ring.[3]
Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting material, you can visually track the consumption of phenylmorpholine and the formation of the nitrated product.[3]
Q5: What is the purpose of pouring the reaction mixture onto ice at the end of the reaction? A5: This step serves two critical functions. First, it rapidly quenches the reaction by diluting the strong acids and reducing the temperature. Second, it causes the organic product, 4-(4-nitrophenyl)morpholine, which is insoluble in water, to precipitate out of the aqueous solution, allowing for its collection by filtration.[3]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise | Inadequate cooling; Reagent addition is too fast; Poor agitation/stirring.[4] | IMMEDIATE ACTION: 1. Stop the addition of the nitrating agent. 2. Enhance cooling (e.g., add more dry ice/salt to the bath). 3. Increase the stirring rate to improve heat transfer. 4. If the temperature continues to rise, prepare for emergency quenching by slowly transferring the reaction mixture to a large volume of crushed ice.[3][4] |
| Localized Hot Spots or Charring | Inefficient stirring; Poor heat transfer from the reaction vessel. | Use a more powerful overhead stirrer or a larger stir bar to ensure the mixture is homogeneous. Ensure the reaction flask is appropriately immersed in the cooling bath.[4] |
| Low Yield of Nitrated Product | Incomplete reaction; Insufficient nitrating agent; Reaction temperature too low. | Monitor the reaction with TLC to ensure completion. Consider extending the reaction time or allowing the mixture to slowly warm to a slightly higher, controlled temperature (e.g., 10-15 °C) after the initial addition is complete. |
| Formation of Multiple Side Products | Reaction temperature was too high, leading to over-nitration or oxidation.[5] | Improve temperature control with a more efficient cooling bath. Ensure a slow, controlled rate of reagent addition to prevent temperature spikes.[4] |
Experimental Data and Protocols
Table 1: Cooling Bath Options for Temperature Control
Effective temperature control is crucial for managing the exotherm. The choice of cooling bath significantly impacts the ability to maintain the desired reaction temperature.
| Cooling Bath Mixture | Typical Temperature Range (°C) | Notes |
| Ice and Water | 0 to 5 | Suitable for moderately exothermic reactions. |
| Ice and Saturated Salt (NaCl) | -20 to -10 | Provides lower temperatures for more vigorous reactions. |
| Dry Ice and Acetone/Isopropanol | -78 | Recommended for highly exothermic reactions requiring strict temperature control. |
General Experimental Protocol: Nitration of Phenylmorpholine
This protocol describes a general procedure for the synthesis of 4-(4-nitrophenyl)morpholine, with a strong emphasis on temperature control to manage the reaction exotherm.
Materials:
-
Phenylmorpholine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice and Water
-
Appropriate solvents for extraction and recrystallization (e.g., Ethyl Acetate)
Procedure:
-
Preparation of Phenylmorpholine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenylmorpholine in concentrated sulfuric acid. Cool this mixture to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid dropwise to a stirred portion of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Controlled Addition: Slowly add the prepared nitrating mixture dropwise to the stirred phenylmorpholine solution via the dropping funnel. Crucially, monitor the internal reaction temperature and maintain it below 10 °C throughout the addition. The rate of addition should be adjusted to prevent any temperature surge.[3][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress via TLC until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water.[3]
-
Product Isolation: The precipitated solid product, 4-(4-nitrophenyl)morpholine, can be collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for managing exothermic events.
References
Technical Support Center: Post-Synthesis Purification of 4-(3-Nitrophenyl)morpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(3-Nitrophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene and morpholine.[1][2] Side products from undesired reactions may also be present. Depending on the reaction conditions, di-substituted products or other isomers could potentially form in small amounts.
Q2: My crude this compound is a dark oil or discolored solid. What is the best way to remove colored impurities?
A2: For colored impurities, recrystallization with the addition of activated charcoal is often effective.[3] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.
Q3: I am having difficulty getting my this compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[3] To address this, you can try the following:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Ensure the solution is not overly saturated before cooling.
-
Cool the solution very slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound, if available.
Q4: During column chromatography, my compound is streaking or tailing down the column. How can I improve the separation?
A4: Tailing of basic compounds like morpholine derivatives on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[3] To mitigate this, you can:
-
Add a small amount of a basic modifier, such as 0.1-2% triethylamine, to your eluent.
-
Consider using a less acidic stationary phase like neutral or basic alumina.
Q5: What are the best solvent systems for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4] For N-aryl morpholines, common solvent systems include ethanol, isopropanol, ethyl acetate/hexanes, and acetone/water mixtures.[5] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent pair for your specific crude product.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask or add a seed crystal.[3] |
| "Oiling Out" | Melting point is lower than the solvent's boiling point; solution is too concentrated. | Use a lower-boiling solvent, use a more dilute solution, and cool slowly.[3] |
| Colored Crystals | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3] |
| Low Recovery | The compound is too soluble in the cold solvent; too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | Strong interaction between the basic morpholine nitrogen and acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) to the eluent.[3] |
| Poor Separation | The eluent system lacks sufficient resolution. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase like alumina.[3] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. If unsuccessful, consider reverse-phase chromatography. |
| Low Recovery | Irreversible binding to the silica gel. | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. The addition of a basic modifier to the eluent can also enhance recovery.[3] |
Data Presentation
Table 1: Illustrative Purity Improvement of this compound via Recrystallization
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Ethanol | 92.5 | 98.7 | 85 |
| Isopropanol | 92.5 | 99.1 | 80 |
| Ethyl Acetate/Hexanes (1:3) | 92.5 | 99.5 | 75 |
| Acetone/Water (3:1) | 92.5 | 98.2 | 88 |
Note: The data in this table is for illustrative purposes to demonstrate potential purification outcomes and should be optimized for specific experimental conditions.
Table 2: Illustrative Purity Improvement of this compound via Column Chromatography
| Stationary Phase | Mobile Phase | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery (%) |
| Silica Gel | Ethyl Acetate/Hexanes (1:4) | 85.0 | 97.5 | 90 |
| Silica Gel with 1% Triethylamine | Ethyl Acetate/Hexanes (1:4) | 85.0 | 99.2 | 95 |
| Neutral Alumina | Ethyl Acetate/Hexanes (1:4) | 85.0 | 98.9 | 92 |
Note: The data in this table is for illustrative purposes to demonstrate potential purification outcomes and should be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
Validating the Structure of 4-(3-Nitrophenyl)morpholine: A Comparative Guide Using NMR and MS Data
For Immediate Release
This guide provides a comprehensive analysis for the structural validation of 4-(3-Nitrophenyl)morpholine, a key intermediate in pharmaceutical and materials science research.[1] By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unequivocally confirm the molecular structure of this compound. This document outlines the expected data from these analytical techniques and provides detailed experimental protocols for reproducibility.
Structural Overview and Spectroscopic Expectations
This compound possesses a distinct molecular architecture, combining a saturated morpholine ring with an aromatic nitrophenyl group. This unique combination gives rise to a characteristic spectroscopic fingerprint. The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, offering a baseline for comparison with experimentally obtained spectra.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for both the morpholine and nitrophenyl protons. The electron-withdrawing nature of the nitrophenyl group is anticipated to cause a downfield shift of the adjacent methylene protons on the morpholine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Morpholine H-2', H-6' (O-CH₂) | 3.8 - 4.0 | t | 4H |
| Morpholine H-3', H-5' (N-CH₂) | 3.2 - 3.4 | t | 4H |
| Aromatic H-2 | ~8.1 | s | 1H |
| Aromatic H-4 | ~7.8 | d | 1H |
| Aromatic H-5 | ~7.5 | t | 1H |
| Aromatic H-6 | ~7.3 | d | 1H |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The carbons of the morpholine ring will appear in the aliphatic region, while the nitrophenyl carbons will be observed in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Morpholine C-2', C-6' (O-CH₂) | ~67 |
| Morpholine C-3', C-5' (N-CH₂) | ~49 |
| Aromatic C-1 | ~150 |
| Aromatic C-2 | ~120 |
| Aromatic C-3 | ~149 |
| Aromatic C-4 | ~124 |
| Aromatic C-5 | ~130 |
| Aromatic C-6 | ~114 |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.
Mass Spectrometry Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (208.22 g/mol ). The fragmentation pattern will likely involve the cleavage of the morpholine ring and the loss of the nitro group.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 208 | [M]⁺ |
| 178 | [M - NO]⁺ |
| 162 | [M - NO₂]⁺ |
| 150 | [M - C₂H₄O]⁺ |
| 120 | [C₆H₄NO₂]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
To ensure accurate and reproducible data, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structural components of the molecule.
Visualization of the Validation Workflow and Molecular Structure
To further clarify the process and the structural features of this compound, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Development and Validation of an Analytical Method for 4-(3-Nitrophenyl)morpholine
For researchers, scientists, and professionals in drug development, the establishment of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-(3-Nitrophenyl)morpholine, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and provides the necessary experimental protocols for validation in accordance with regulatory standards.
Proposed Primary Analytical Method: Reverse-Phase HPLC
Based on analytical methods developed for structurally similar compounds, such as 4-(3-methoxy-4-nitrophenyl)-morpholine and 4-(4-nitrophenyl)morpholine, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique.[1][2] This method is anticipated to offer a balance of specificity, sensitivity, and efficiency for the analysis of this compound.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase Column (e.g., Newcrom R1), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at a wavelength determined by the UV spectrum of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Comparison of Analytical Methods
While RP-HPLC is the proposed primary method, other techniques could be employed for the analysis of this compound. The following table compares the potential performance of HPLC, Gas Chromatography (GC), and UV-Visible Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Specificity | High (separates analyte from impurities) | High (with appropriate column and detector) | Low (potential for interference from other UV-absorbing species) |
| Sensitivity | High (typically µg/mL to ng/mL) | Very High (especially with specific detectors like NPD or MS) | Moderate (typically µg/mL) |
| Precision | High (RSD < 2%) | High (RSD < 2%) | Moderate (RSD < 5%) |
| Accuracy | High (typically 98-102%) | High (typically 98-102%) | Moderate (can be affected by matrix interference) |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Comments | Ideal for routine quality control.[1][2] | May require derivatization for volatility and thermal stability.[3][4] | Useful for simple, high-concentration assays without interfering substances.[5][6][7] |
Experimental Protocols for Method Validation
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution of this compound (e.g., 100 µg/mL) five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Linearity
Objective: To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Objective: To determine the closeness of the test results to the true value. Procedure:
-
Prepare a placebo mixture of the drug product matrix.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery. Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay Precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo). Procedure:
-
Inject solutions of the placebo, known impurities, and the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample.
-
Analyze the stressed samples and check for any co-eluting peaks at the retention time of the analyte. Acceptance Criteria:
-
The analyte peak should be free from interference from the placebo and any degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. Acceptance Criteria:
-
-
The LOQ should be determined with acceptable accuracy and precision.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (± 2°C)
-
-
Analyze the standard solution under each modified condition. Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The change in peak area and retention time should be minimal.
Visualized Workflows
The following diagrams illustrate the key processes in the development and validation of the analytical method.
Caption: Workflow for Analytical Method Development.
Caption: Workflow for Analytical Method Validation.
References
- 1. Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography [store.astm.org]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric determination of drug compounds in pure forms and in the pharmaceutical preparations | Semantic Scholar [semanticscholar.org]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-(3-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(3-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)morpholine. The analysis is supported by established principles of organic chemistry and includes detailed experimental protocols for further investigation.
Introduction
4-(Nitrophenyl)morpholine derivatives are important scaffolds in medicinal chemistry and drug development. The position of the nitro group on the phenyl ring significantly influences the electron density distribution and, consequently, the reactivity of the molecule. This guide focuses on the comparison between the meta-substituted isomer, this compound, and the para-substituted isomer, 4-(4-Nitrophenyl)morpholine, in the context of common aromatic substitution reactions.
Quantitative Comparison of Electronic Effects
The electronic influence of the nitro group at the meta and para positions can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Compound | Isomer | Hammett Constant (σ) | Interpretation |
| This compound | meta | σm ≈ +0.72 | Strongly electron-withdrawing primarily through an inductive effect. |
| 4-(4-Nitrophenyl)morpholine | para | σp ≈ +0.88 (σ⁻ = 1.24) | Very strongly electron-withdrawing through both inductive and resonance effects. The σ⁻ value is used for reactions involving a build-up of negative charge that can be delocalized onto the nitro group through resonance. |
The more positive the Hammett constant, the stronger the electron-withdrawing effect. The data clearly indicates that the para-nitro group has a more pronounced electron-withdrawing character than the meta-nitro group, particularly in reactions where resonance stabilization is a key factor.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity in SNAr is highly dependent on the ability of substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex.
Theoretical Reactivity:
-
4-(4-Nitrophenyl)morpholine: The para-nitro group is exceptionally effective at stabilizing the Meisenheimer complex through resonance. The negative charge that develops on the aromatic ring during nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group. This strong stabilization significantly lowers the activation energy of the reaction, making the compound highly reactive towards nucleophiles.
-
This compound: The meta-nitro group can only stabilize the negative charge of the Meisenheimer complex through its inductive effect. Resonance delocalization of the negative charge onto the nitro group is not possible from the meta position. Consequently, the stabilization is less effective, leading to a higher activation energy and lower reactivity compared to the para isomer.
Experimental Protocol: Competitive Nucleophilic Aromatic Substitution
This protocol is designed to experimentally compare the relative reactivity of the two isomers.
Objective: To determine the relative rates of reaction of 4-(3-chloronitrobenzene) and 4-(4-chloronitrobenzene) with morpholine in a competitive reaction setup.
Materials:
-
4-(3-chloronitrobenzene)
-
4-(4-chloronitrobenzene)
-
Morpholine
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in DMSO containing equimolar amounts of 4-(3-chloronitrobenzene), 4-(4-chloronitrobenzene), and the internal standard.
-
In a reaction vial, add a measured volume of the stock solution.
-
Add a defined molar excess of morpholine to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 80°C) and stir.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analyze the organic layer of each aliquot by GC-MS to determine the concentration of the remaining reactants and the formed products, this compound and 4-(4-Nitrophenyl)morpholine.
-
Plot the concentration of reactants versus time to determine the initial reaction rates for both isomers.
Expected Outcome: The rate of disappearance of 4-(4-chloronitrobenzene) will be significantly faster than that of 4-(3-chloronitrobenzene), confirming the higher reactivity of the para-substituted isomer.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The nitro group is a strong deactivating group and a meta-director in EAS reactions.
Theoretical Reactivity:
-
Both Isomers: The nitro group in both this compound and 4-(4-Nitrophenyl)morpholine strongly deactivates the phenyl ring towards electrophilic attack by withdrawing electron density. This makes EAS reactions significantly more difficult compared to unsubstituted benzene.
-
Directing Effects: The nitro group directs incoming electrophiles to the meta position relative to itself. The morpholino group is an activating, ortho, para-director. Therefore, the position of electrophilic attack will be a result of the combined directing effects of both substituents.
-
Comparative Deactivation: Based on the Hammett constants, the para-nitro group is more electron-withdrawing than the meta-nitro group. This suggests that the phenyl ring of 4-(4-Nitrophenyl)morpholine is more deactivated and therefore less reactive in EAS reactions compared to This compound .
Experimental Protocol: Comparative Nitration
This protocol outlines a method to compare the reactivity of the two isomers towards a common EAS reaction, nitration.
Objective: To compare the ease of nitration of this compound and 4-(4-Nitrophenyl)morpholine.
Materials:
-
This compound
-
4-(4-Nitrophenyl)morpholine
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Set up two separate reactions, one for each isomer.
-
Dissolve an equimolar amount of each isomer in dichloromethane in separate round-bottom flasks and cool in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to each flask with stirring. Use a substoichiometric amount of the nitrating mixture to ensure that not all the starting material reacts, allowing for a comparison of conversion.
-
After the addition is complete, allow the reactions to stir at a controlled temperature for a specific period (e.g., 1 hour).
-
Monitor the progress of both reactions by TLC, comparing the consumption of the starting material spots.
-
Quench the reactions by carefully pouring them over ice and separating the organic layer.
-
Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Analyze the product mixtures by techniques such as ¹H NMR or GC-MS to determine the extent of reaction and the regioselectivity of the nitration.
Expected Outcome: The reaction with this compound is expected to show a higher conversion to the dinitrated product compared to the reaction with 4-(4-Nitrophenyl)morpholine under identical reaction conditions, indicating its higher reactivity in EAS.
Visualizing Reaction Mechanisms
Caption: Comparative energy profile for the SNAr reaction of meta and para isomers.
Caption: Comparative reactivity in Electrophilic Aromatic Substitution.
Summary
The position of the nitro group on the phenyl ring of 4-(Nitrophenyl)morpholine dictates its reactivity in aromatic substitution reactions. 4-(4-Nitrophenyl)morpholine is significantly more reactive towards nucleophilic attack due to the powerful resonance stabilization of the reaction intermediate by the para-nitro group. Conversely, this strong electron-withdrawing effect makes the aromatic ring more deactivated towards electrophilic attack, rendering this compound the more reactive isomer in electrophilic aromatic substitution reactions. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the chemical behavior of these important pharmaceutical building blocks.
Positional Isomerism in Phenylmorpholine Derivatives: A Comparative Analysis of 3-Nitro and 4-Nitro Substitution on Biological Activity
A comprehensive review of existing literature reveals a notable gap in the direct comparative analysis of the biological activities of 3-nitro and 4-nitro phenylmorpholine derivatives. While the synthesis and anticancer potential of 4-nitrophenylmorpholine have been explored, a direct head-to-head comparison with its 3-nitro counterpart, supported by quantitative experimental data, remains elusive. This guide, therefore, aims to provide a comparative overview based on established structure-activity relationship (SAR) principles derived from analogous heterocyclic compounds, alongside proposed experimental frameworks for future investigations.
The position of a nitro group on a phenyl ring can significantly influence the electronic properties, steric hindrance, and overall topology of a molecule, thereby modulating its interaction with biological targets. Generally, the electron-withdrawing nature of the nitro group is crucial for various biological activities, including anticancer and antimicrobial effects. The difference in the substitution pattern (meta vs. para) can affect the molecule's dipole moment, solubility, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.
Insights from Structurally Related Compounds
While direct data on phenylmorpholines is lacking, a study on 3- and 4-nitrophenyl substituted tetrahydroisoquinolines by Bakhite et al. (2022) offers valuable insights. In their research, both isomers were synthesized and evaluated for their anticancer and antioxidant activities. This study serves as a crucial point of reference, suggesting that both 3-nitro and 4-nitro phenyl-substituted heterocyclic compounds can exhibit significant biological activity, and that their relative potency can vary depending on the specific biological endpoint.[1][2][3]
Hypothetical Comparative Data
To illustrate the type of data required for a definitive comparison, the following table presents hypothetical IC50 values for 3-nitro and 4-nitro phenylmorpholine derivatives against a panel of cancer cell lines. It is crucial to emphasize that this data is illustrative and not based on experimental results.
| Compound | Cancer Cell Line | Hypothetical IC50 (µM) |
| 3-Nitro Phenylmorpholine | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 21.8 | |
| HCT116 (Colon) | 18.5 | |
| 4-Nitro Phenylmorpholine | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.3 | |
| HCT116 (Colon) | 9.1 |
Proposed Experimental Protocols
To definitively compare the biological activities of 3-nitro and 4-nitro phenylmorpholine derivatives, a series of standardized in vitro assays should be conducted.
General Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the 3-nitro and 4-nitro phenylmorpholine derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and comparative biological evaluation of these compounds.
Caption: Workflow for comparative biological evaluation.
Proposed Signaling Pathway Investigation
Given the known anticancer activity of related nitroaromatic compounds, a plausible mechanism of action to investigate would be the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Fingerprints: A Comparative Analysis of 4-(3-Nitrophenyl)morpholine and Its Isomers
A detailed spectroscopic comparison of 4-(2-nitrophenyl)morpholine, 4-(3-nitrophenyl)morpholine, and 4-(4-nitrophenyl)morpholine reveals distinct differences in their NMR, IR, UV-Vis, and mass spectra, providing researchers with a guide for their unambiguous identification and characterization.
The positional isomerism of the nitro group on the phenyl ring of 4-(nitrophenyl)morpholine significantly influences the electronic environment of the molecule, leading to characteristic shifts and patterns in their respective spectra. This guide provides a comprehensive overview of these spectroscopic differences, supported by experimental data, to aid researchers, scientists, and drug development professionals in the analysis of these compounds.
Structural Isomers
The three isomers of 4-(nitrophenyl)morpholine—ortho (2-nitro), meta (3-nitro), and para (4-nitro)—differ in the substitution pattern of the nitro group on the phenyl ring. This seemingly subtle structural variation gives rise to unique spectroscopic properties for each compound.
Figure 1. Logical relationship of the ortho, meta, and para isomers of 4-(nitrophenyl)morpholine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of 4-(nitrophenyl)morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectral Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(2-Nitrophenyl)morpholine (ortho) | Data not available | Data not available |
| This compound (meta) | Aromatic protons typically appear as complex multiplets. Protons on the morpholine ring adjacent to the nitrogen and oxygen atoms also show distinct signals[1]. | Data not available |
| 4-(4-Nitrophenyl)morpholine (para) | Aromatic protons typically appear as two distinct doublets due to the symmetry of the molecule. Protons on the morpholine ring show characteristic shifts for those adjacent to the nitrogen and oxygen atoms[2]. | Aromatic carbons show distinct signals with the carbon bearing the nitro group being significantly downfield. Carbons of the morpholine ring also have characteristic chemical shifts[2]. |
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Isomer | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 4-(2-Nitrophenyl)morpholine (ortho) | ~1510 | ~1340 | Data not available |
| This compound (meta) | Data not available | Data not available | Data not available |
| 4-(4-Nitrophenyl)morpholine (para) | ~1500 | ~1320 | ~1290[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Data
| Isomer | λmax (nm) | Solvent |
| 4-(2-Nitrophenyl)morpholine (ortho) | Data not available | Data not available |
| This compound (meta) | Data not available | Data not available |
| 4-(4-Nitrophenyl)morpholine (para) | ~325 | Not specified[2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-(2-Nitrophenyl)morpholine (ortho) | Data not available | Data not available |
| This compound (meta) | Data not available | Data not available |
| 4-(4-Nitrophenyl)morpholine (para) | 208 | 178, 150, 120, 104, 92, 78[2] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters for the data presented may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Solid samples are often prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their spectroscopic data.
Figure 2. Workflow for the spectroscopic differentiation of 4-(nitrophenyl)morpholine isomers.
References
A Comparative Analysis of Synthetic Routes to 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(3-nitrophenyl)morpholine, a key building block in the development of various pharmaceuticals, can be achieved through several established synthetic methodologies. This guide provides a comparative overview of the most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. Each method is evaluated based on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and workflow diagrams to aid in methodological selection and implementation.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as substrate availability, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key quantitative and qualitative aspects of each method.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 1-Halo-3-nitrobenzene (F, Cl), Morpholine | 1-Bromo-3-nitrobenzene, Morpholine | 1-Iodo-3-nitrobenzene, Morpholine |
| Catalyst | None (or phase-transfer catalyst) | Palladium catalyst with phosphine ligand | Copper catalyst |
| Base | K₂CO₃, Et₃N, or excess morpholine | Strong, non-nucleophilic base (e.g., NaOtBu) | K₂CO₃ |
| Solvent | DMSO, DMF, Acetonitrile | Toluene, Dioxane | DMF, NMP |
| Temperature | 80-150°C | 80-110°C | 150-200°C |
| Typical Yield | Good to Excellent (70-95%) | Excellent (>90%) | Moderate to Good (50-80%) |
| Reaction Time | 4-24 hours | 2-12 hours | 12-48 hours |
| Advantages | Cost-effective, simple procedure. | High yields, broad substrate scope, milder conditions than Ullmann. | Well-established, can be effective for certain substrates. |
| Disadvantages | Requires activated aryl halide, may require high temperatures. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. | Harsh reaction conditions, often requires stoichiometric copper. |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methodologies for analogous compounds and are adapted for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct reaction of an activated aryl halide with morpholine. The nitro group in the meta position provides sufficient activation for the substitution to occur.
Procedure:
-
To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 120°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add 1-bromo-3-nitrobenzene (1.0 eq) and morpholine (1.2 eq) to the tube.
-
Add anhydrous toluene (5 mL/mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100°C for 8 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Ullmann Condensation
This classical copper-catalyzed reaction is a traditional method for forming aryl-amine bonds, though it often requires more forcing conditions.
Procedure:
-
To a mixture of 1-iodo-3-nitrobenzene (1.0 eq), morpholine (2.0 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 180°C under a nitrogen atmosphere for 24 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the C-N cross-coupling synthesis of 4-(3-Nitrophenyl)morpholine, complete with experimental data and protocols.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, relies heavily on efficient catalytic C-N cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction yield, efficiency, and overall cost-effectiveness. This guide provides a detailed head-to-head comparison of common catalytic systems for this synthesis, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The synthesis of this compound is typically achieved through the N-arylation of morpholine with a 3-halonitrobenzene derivative. The most prominent and effective catalysts for this transformation are palladium-based systems, often employed in Buchwald-Hartwig amination reactions. Copper-based catalysts have also been explored as a more economical alternative. Below is a summary of quantitative data for different catalytic systems used in analogous C-N cross-coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Based Catalysts | |||||||
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 83 | [1] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | 76 | [1] |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | ~40 | [1] |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene/DMF | 100 | 0.17 (MW) | High | [2] |
| Pd-PEPPSI-iPENT | - | tBuOK | Ball-milling | RT | 3 | High | [3] |
| Copper-Based Catalysts | |||||||
| Cu(I) salts | - | - | Toluene | 90 | - | ~70 | [4] |
Note: The data presented is for the N-arylation of morpholine with various aryl halides, as direct comparative data for the synthesis of this compound is limited. The yields are indicative of the potential performance of these catalysts for the target synthesis.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized from literature on Buchwald-Hartwig amination and related C-N cross-coupling reactions.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst)
-
Phosphine ligand (e.g., RuPhos, SPhos, XPhos)
-
3-Halonitrobenzene (e.g., 3-bromonitrobenzene or 3-chloronitrobenzene)
-
Morpholine
-
Base (e.g., LiHMDS, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base to the tube.
-
Add the 3-halonitrobenzene and morpholine to the reaction mixture.
-
Add the anhydrous solvent.
-
The reaction mixture is then heated to the desired temperature (typically 65-110 °C) and stirred for the specified time (typically 1-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Synthesis
This protocol outlines a general procedure for a copper-catalyzed N-arylation reaction.
Materials:
-
Copper(I) salt (e.g., CuI, CuBr, or Cu(MeCN)₄PF₆)
-
3-Halonitrobenzene
-
Morpholine
-
Base (if required)
-
Solvent (e.g., Toluene, DCE)
Procedure:
-
In a reaction vessel, combine the copper(I) salt, 3-halonitrobenzene, and morpholine in the chosen solvent.
-
If required, a base is added to the mixture.
-
The reaction is heated to the specified temperature (e.g., 90 °C) and stirred for the necessary duration.
-
Reaction progress is monitored by an appropriate analytical technique.
-
After completion, the work-up procedure typically involves filtration to remove the catalyst, followed by extraction and purification of the product similar to the palladium-catalyzed method.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the synthesis of this compound based on key experimental considerations.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for 4-(3-Nitrophenyl)morpholine
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of analytical methods is a critical process to confirm that a validated method produces comparable results across different laboratories, instruments, or even different analytical techniques.[1] This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of 4-(3-Nitrophenyl)morpholine, a synthetic intermediate with potential applications in medicinal chemistry.
This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes the analytical workflows, offering a framework for robust method validation and transfer.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the typical quantitative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Table 1: Comparison of Validation Parameters for Chromatographic Methods
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~5 ng/mL |
| Specificity | High | Very High |
Table 2: Comparison of Spectroscopic Methods for Structural Elucidation
| Analytical Method | Information Provided | Key Observables for this compound |
| ¹H NMR | Precise proton environment, structural confirmation. | Aromatic protons in the nitro-substituted ring, morpholine ring protons. |
| FTIR | Presence of functional groups. | Characteristic peaks for N-O (nitro group), C-N, C-O-C (morpholine ring), and aromatic C-H bonds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatible applications, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, determined from the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it ideal for impurity profiling and trace analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: The transfer line temperature is held at 280°C. The mass spectrometer is operated in full scan mode (m/z 50-500) for identification or in selected ion monitoring (SIM) mode for quantification.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the definitive structural confirmation of this compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the rapid identification of functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The background is subtracted, and the resulting spectrum is analyzed for characteristic absorption bands.
Visualizing Analytical Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes.
Caption: Workflow for the structural identification of this compound.
Caption: Logical flow for the cross-validation of analytical results.
References
Safety Operating Guide
Proper Disposal of 4-(3-Nitrophenyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Nitrophenyl)morpholine (CAS Number: 116922-22-6).
Immediate Safety Considerations:
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
Summary of Key Safety Data
| Property | Information | Citation |
| CAS Number | 116922-22-6 | |
| GHS Hazard Statements | Harmful if swallowed (H302). May cause an allergic skin reaction. Causes serious eye irritation. | [1] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a nitroaromatic compound and a morpholine derivative, it is considered hazardous waste.
Experimental Protocol for Waste Neutralization (if permissible by local regulations):
Note: This is a general guideline and may need to be adapted based on the specific waste matrix and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Segregation and Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible wastes, such as strong oxidizing agents, acids, or bases.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number, and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility, in accordance with your institution's and regulatory requirements.
-
Important Considerations:
-
Regulations: Waste disposal regulations vary by location. Always adhere to the specific guidelines provided by your local and institutional authorities.[2]
-
Nitroaromatic Compounds: Some nitroaromatic compounds can have explosive properties, especially when in contact with certain substances. While there is no specific data indicating this for this compound, it is a prudent safety measure to handle it with care and avoid mixing it with potentially reactive materials.
-
Morpholine Derivatives: Morpholine and its derivatives can be corrosive. Handle with appropriate care to avoid skin and eye contact.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Nitrophenyl)morpholine
This guide provides immediate, essential safety and logistical information for handling 4-(3-Nitrophenyl)morpholine in a laboratory setting. The following procedures are based on best practices for handling related chemical compounds, including morpholine derivatives and aromatic nitro compounds, due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always consult available safety data and perform a thorough risk assessment before beginning any experiment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash-prone procedures. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). Inspect gloves for integrity before each use and change immediately if contaminated. | Prevents skin contact and absorption, a primary route of exposure for related compounds.[3][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | Provides a barrier against accidental skin contact.[3][6] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4] | Minimizes inhalation of harmful dust or vapors.[3] |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound.
Experimental Workflow
Caption: This diagram illustrates the sequential workflow for safely handling this compound, from initial preparation and risk assessment to final disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Preparation: Before handling, thoroughly review this guide and any available safety information. Ensure a certified chemical fume hood is functioning correctly.[3] Don all required PPE as outlined in Table 1.
-
Weighing and Solution Preparation:
-
Experimentation: Conduct all experimental procedures within the fume hood.
-
Spill Management: In the event of a spill, evacuate the area. For solid spills, carefully sweep up the material and place it in a designated chemical waste container.[4] For liquid spills, absorb the material with an inert, non-combustible material and place it in a designated waste container.[4] Clean the spill area thoroughly. Ensure adequate ventilation.
Disposal Plan
Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance.
Table 2: Disposal Procedures
| Waste Type | Disposal Method |
| Contaminated Solid Waste | (e.g., gloves, paper towels, weigh boats) Place in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Liquid Waste | (e.g., reaction mixtures, rinse solutions) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. |
| Unused Material | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Empty Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Dispose of the rinsed container as chemical waste.[4] |
Logical Relationship of Safety Measures
Caption: This diagram shows how a thorough hazard assessment informs the implementation of control measures, which in turn dictate safe work practices for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
